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  • Product: 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride
  • CAS: 2095409-96-2

Core Science & Biosynthesis

Foundational

Pharmacophoric Mechanics and Target Engagement of 2,5-Dimethyl-1-(methylsulfonyl)piperazine Hydrochloride in Modern Drug Design

Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design, the efficacy of an active pharmaceutical ingredient (API) is dictated by the precise spatial arrangement and electronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the efficacy of an active pharmaceutical ingredient (API) is dictated by the precise spatial arrangement and electronic properties of its constituent building blocks. 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a highly specialized, privileged pharmacophore fragment. While not a standalone therapeutic, its incorporation into larger molecular scaffolds (such as KRAS G12C inhibitors and GPCR modulators) fundamentally dictates the resulting drug's mechanism of action[1][2].

This technical whitepaper deconstructs the mechanistic contributions of this compound, detailing how its steric constraints and electronic modulation drive high-affinity target engagement, conformational locking, and favorable pharmacokinetic profiles.

The Piperazine Core: A Privileged Scaffold

The unsubstituted piperazine ring is ubiquitous in medicinal chemistry due to its favorable physicochemical properties, including high aqueous solubility, basicity, and its ability to act as a rigid linker between two pharmacophores[3][4]. However, unsubstituted piperazines possess a high degree of conformational flexibility (rapid chair-to-chair flipping) and two highly basic nitrogen atoms (pKa ~9.0).

In targeted therapies where binding pocket tolerances are measured in angstroms, this flexibility results in a high entropic penalty upon binding. The strategic functionalization of the piperazine core into 2,5-Dimethyl-1-(methylsulfonyl)piperazine solves these thermodynamic and electronic challenges.

Conformational Restriction via 2,5-Dimethyl Substitution (The Steric Mechanism)

The addition of methyl groups at the 2- and 5-positions of the piperazine ring introduces critical steric constraints.

Thermodynamic Driving Forces

In solution, piperazine rings rapidly interconvert between chair conformations. When substituted with 2,5-dimethyl groups (most commonly in the trans-(2S,5R) or trans-(2R,5S) configuration), the molecule is thermodynamically forced into a specific, locked chair conformation. To minimize 1,3-diaxial steric clashes, the methyl groups strongly prefer to occupy pseudo-equatorial positions[5][6].

Mechanistic Consequence

By locking the ring conformation, the entropic penalty ( ΔS ) of binding to the target protein is drastically reduced. The attached pharmacophores (at the N1 and N4 positions) are projected into three-dimensional space at highly predictable, rigid vectors. This shape complementarity is essential for penetrating deep, narrow cryptic pockets, such as the switch II pocket of the KRAS G12C mutant[1].

ConformationalLock A Unsubstituted Piperazine (High Entropy) B 2,5-Dimethyl Substitution A->B Synthetic Modification C 1,3-Diaxial Clash Avoidance B->C Thermodynamic Driving Force D Locked Chair Conformation (Equatorial CH3) C->D Energy Minimization

Figure 1: Thermodynamic pathway of conformational restriction via 2,5-dimethyl substitution.

Electronic Modulation via the Methylsulfonyl Moiety (The Electronic Mechanism)

The attachment of a methylsulfonyl group (–SO₂CH₃) to the N1 position fundamentally alters the electronic landscape of the molecule.

pKa Modulation and Basicity

A standard secondary amine has a pKa of ~9.0, meaning it is protonated and positively charged at physiological pH (7.4). The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the N1 nitrogen via inductive and resonance effects, dropping its pKa to <2.0. Consequently, the N1 nitrogen becomes a neutral sulfonamide[7]. The N4 nitrogen (provided as a hydrochloride salt in this building block) remains basic, ensuring excellent aqueous solubility during formulation and synthesis.

Bidentate Hydrogen Bonding

The two oxygen atoms of the methylsulfonyl group act as powerful hydrogen bond acceptors (HBAs)[8]. In structure-based drug design, these oxygen atoms are frequently utilized to form critical bidentate hydrogen bonds with the backbone amide NH groups of target proteins (e.g., Glycine or Arginine residues in kinase hinge regions or allosteric pockets)[7].

Table 1: Physicochemical Impact of Pharmacophore Functionalization
PropertyUnsubstituted Piperazine2,5-Dimethyl-1-(methylsulfonyl)piperazineMechanistic Consequence
N1 pKa ~9.0 (Basic)< 2.0 (Neutral)Prevents off-target hERG binding; increases lipophilicity.
N4 pKa ~9.0 (Basic)~8.0 - 8.5 (Basic)Maintains aqueous solubility (HCl salt form).
H-Bond Acceptors 2 (Nitrogens)4 (Nitrogens + Sulfonyl Oxygens)Enables strong bidentate interactions with protein backbones.
Conformation Highly FlexibleRigid / Locked ChairReduces entropic penalty upon target binding.

Case Study: Target Engagement in KRAS G12C Inhibition

To understand the mechanism of action of this compound in practice, we examine its role in next-generation KRAS G12C inhibitors (e.g., ZG1077 and related Amgen pipeline compounds)[1][2].

When 2,5-Dimethyl-1-(methylsulfonyl)piperazine is conjugated to a pyrimidine or quinazoline core, it acts as the primary anchoring moiety within the KRAS switch II pocket:

  • Anchoring: The methylsulfonyl oxygens form direct hydrogen bonds with the backbone of the KRAS protein.

  • Vector Alignment: The rigid, locked chair conformation of the 2,5-dimethylpiperazine core acts as a structural strut. It precisely angles the rest of the molecule (containing an acrylamide warhead) toward the mutated Cysteine-12 residue.

  • Covalent Bonding: Because the piperazine core prevents conformational drift, the warhead is held in close proximity to Cys12, facilitating a rapid Michael addition and irreversible target inhibition[1].

TargetEngagement cluster_0 Pharmacophore Moiety N1 1-Methylsulfonyl Group (H-Bond Acceptor) Target1 Protein Backbone (e.g., Glycine NH) N1->Target1 Bidentate H-Bonding Core 2,5-Dimethylpiperazine Core (Rigid Vector) Target2 Cryptic Pocket (Steric Fit) Core->Target2 Shape Complementarity N4 N4 Attachment Point (To Scaffold/Warhead) Target3 Target Residue (e.g., Cys12) N4->Target3 Warhead Alignment

Figure 2: Pharmacodynamic target engagement pathway of the functionalized piperazine moiety.

Experimental Protocols for Mechanistic Validation

To validate the mechanistic contributions of the 2,5-Dimethyl-1-(methylsulfonyl)piperazine moiety in a novel drug candidate, the following self-validating experimental workflows are required.

Protocol A: X-ray Crystallography & Co-crystallization

Purpose: To confirm the locked chair conformation and sulfonyl hydrogen bonding in the target active site.

  • Protein Expression & Purification: Express the target protein (e.g., KRAS G12C) in E. coli. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Incubation: Incubate the purified protein (10 mg/mL) with a 3-fold molar excess of the synthesized API (containing the piperazine fragment) for 4 hours at 4°C to ensure complete complex formation.

  • Crystallization: Use sitting-drop vapor diffusion. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Sodium Citrate).

  • Data Collection & Refinement: Harvest crystals, cryoprotect in 20% glycerol, and freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement to verify the equatorial positioning of the 2,5-dimethyl groups and the distance of the SO₂···HN hydrogen bonds (< 3.0 Å).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To quantify the thermodynamic stabilization provided by the rigidified piperazine core in live cells.

  • Cell Treatment: Culture target cells (e.g., MIA PaCa-2) to 80% confluency. Treat with the API (10 µM) or DMSO vehicle for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/precipitated proteins.

  • Western Blotting: Analyze the soluble fraction via SDS-PAGE and Western blot using an antibody specific to the target protein.

  • Causality Analysis: A significant positive shift in the aggregation temperature ( Tagg​ ) compared to an API lacking the 2,5-dimethyl groups confirms that the conformational restriction directly lowers the entropic penalty, resulting in a thermodynamically tighter drug-target complex.

Sources

Exploratory

Structural Properties and Characterization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern drug discovery, the piperazine ring is universally recognized as a "privileged scaffold." However, the bare piperazine nucleus often suffers from metabolic liabilities and a l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the piperazine ring is universally recognized as a "privileged scaffold." However, the bare piperazine nucleus often suffers from metabolic liabilities and a lack of target specificity. The functionalization of this core into 2,5-Dimethyl-1-(methylsulfonyl)piperazine Hydrochloride represents a sophisticated structural evolution. By strategically introducing steric constraints (2,5-dimethylation) and electronic modulation (N1-sulfonylation), this building block offers enhanced pharmacokinetic stability, precise conformational vectors, and highly tunable receptor binding profiles.

This whitepaper provides an in-depth, authoritative guide on the structural properties, synthetic methodologies, and self-validating analytical characterization protocols for this critical pharmaceutical intermediate.

Pharmacological Relevance and Structural Logic

The design of 2,5-dimethyl-1-(methylsulfonyl)piperazine HCl is rooted in precise molecular engineering. Each functional group serves a distinct mechanistic purpose in drug design, particularly in the development of complex inhibitors such as KRAS G12C targeting agents and anti-inflammatory compounds .

  • Conformational Restriction (2,5-Dimethyl Groups): The addition of methyl groups at the 2- and 5-positions restricts the piperazine ring's flexibility. The (2S,5R)trans-configuration forces the ring into a highly stable chair conformation, locking the equatorial/axial vectors of the nitrogen substituents. This reduces the entropic penalty upon binding to a target receptor, significantly boosting binding affinity.

  • Electronic Modulation (Methylsulfonyl Group): Sulfonylation of the N1 secondary amine converts a basic, protonatable nitrogen into a neutral, strong hydrogen-bond acceptor. This prevents unwanted off-target interactions (such as hERG channel blockade, a common liability of basic amines) and protects the nitrogen from oxidative metabolism by CYP450 enzymes .

  • Salt Formation (Hydrochloride): Isolating the compound as an HCl salt ensures the N4 amine is protonated, drastically improving aqueous solubility and shelf stability, which is critical for formulation and in vitro assay fidelity.

Physicochemical Profiling

Understanding the macroscopic properties of this intermediate is essential for downstream synthetic elaboration and formulation. The data below summarizes the critical physicochemical parameters.

Table 1: Key Physicochemical Properties and Mechanistic Rationale

ParameterValue (Typical)Mechanistic Rationale / Impact
Molecular Weight 228.74 g/mol Low molecular weight provides an ample "budget" for further synthetic elaboration while remaining strictly within Lipinski’s Rule of 5.
Physical State Crystalline SolidThe HCl salt promotes a highly ordered, stable crystalline lattice, minimizing hygroscopicity and ensuring long-term shelf stability.
pKa (N4 amine) ~8.5 - 9.0Ensures the N4 nitrogen remains protonated at physiological pH (7.4), allowing for critical electrostatic salt-bridge interactions within target protein pockets.
LogD (pH 7.4) < 0 (Hydrophilic)High aqueous solubility prevents assay interference (e.g., compound precipitation) and facilitates easier downstream purification.
H-Bond Acceptors 4The sulfonyl oxygens and nitrogens provide multiple, distinct vectors for hydrogen bonding with target kinase or GPCR residues.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 2,5-dimethyl-1-(methylsulfonyl)piperazine requires strict regiochemical control. Because the starting material (2,5-dimethylpiperazine) possesses two secondary amines, the protocol must selectively sulfonylate only one nitrogen while avoiding over-reaction.

Step-by-Step Synthesis Workflow
  • Substrate Dissolution: Suspend 2,5-dimethylpiperazine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is selected as an aprotic, non-nucleophilic solvent that readily dissolves the starting materials without participating in competitive side reactions.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from reacting with the electrophilic sulfonyl chloride, ensuring it exclusively scavenges the HCl byproduct, thus driving the reaction forward without forming unwanted quaternary ammonium salts.

  • Regioselective Sulfonylation: Cool the reaction vessel to 0°C. Introduce methanesulfonyl chloride (MsCl) dropwise over 30 minutes.

    • Causality: Temperature control is paramount. The 0°C environment kinetically controls the reaction, suppressing the activation energy required for a second sulfonylation event (di-sulfonylation) and maximizing the yield of the mono-sulfonylated product .

  • Aqueous Workup and Extraction: Quench with saturated aqueous NaHCO3 and extract the organic layer.

    • Causality: The mild base neutralizes any residual MsCl and removes DIPEA-HCl salts into the aqueous phase, leaving the free-base product in the organic layer.

  • Salt Formation: Evaporate the DCM, dissolve the crude free base in minimal diethyl ether, and add a stoichiometric amount of HCl in dioxane. Filter the resulting precipitate.

    • Causality: The anhydrous HCl selectively protonates the highly basic N4 amine (leaving the neutral N1 sulfonamide untouched), forcing the immediate precipitation of the highly pure hydrochloride salt.

SynthesisWorkflow Start 2,5-Dimethylpiperazine (Starting Material) Reaction Sulfonylation (MsCl, DIPEA, DCM, 0°C) Start->Reaction Step 1: Base & Cool Intermediate Free Base Intermediate (Regioselective) Reaction->Intermediate Step 2: MsCl Addition SaltForm Salt Formation (HCl in Dioxane) Intermediate->SaltForm Step 3: Workup & HCl Product 2,5-Dimethyl-1-(methylsulfonyl) piperazine HCl SaltForm->Product Step 4: Precipitation

Synthetic workflow for 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl.

Analytical Characterization: Establishing Structural Truth

To guarantee the integrity of the intermediate before downstream coupling, a self-validating analytical system must be employed. Relying solely on mass spectrometry is insufficient, as it cannot differentiate between N1 and N4 functionalization or identify stereoisomers.

Step-by-Step Structural Elucidation Protocol
  • Sample Preparation for NMR: Dissolve 15 mg of the synthesized HCl salt in Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Causality: DMSO-d6 is chosen over Chloroform-d because its high dielectric constant effectively disrupts the strong intermolecular hydrogen bonding inherent to the HCl salt, yielding sharp, well-resolved resonance peaks.

  • 1D Multi-Nuclear NMR (1H and 13C): Acquire standard 1H and 13C spectra.

    • Causality: This establishes the baseline carbon skeleton. The methylsulfonyl protons will typically manifest as an integrated, sharp three-proton singlet around 2.8–3.0 ppm.

  • 2D NMR (1H-15N HMBC) - The Validation Step: Perform Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

    • Causality: This is the critical self-validating step. By observing the long-range scalar coupling ( 2J or 3J ) between the methylsulfonyl protons and the specific nitrogen atom, we unequivocally prove the regiochemistry. If the sulfonyl group is correctly attached to N1, a distinct cross-peak will appear. This eliminates the possibility of N4 functionalization without relying on assumption.

  • X-Ray Powder Diffraction (XRPD): Analyze the crystalline powder.

    • Causality: Confirms the exact stereochemistry (e.g., cis vs trans orientation of the 2,5-dimethyl groups) and validates the specific polymorphic form of the HCl salt, ensuring batch-to-batch consistency for formulation.

AnalyticalValidation Sample Compound Sample (Batch Analysis) NMR Multi-nuclear NMR (1H, 13C, 15N) Sample->NMR LCMS LC-MS Analysis (ESI+) Sample->LCMS XRD X-Ray Crystallography (XRPD) Sample->XRD Regio Confirm Regiochemistry (N1 vs N4 via HMBC) NMR->Regio Mass Confirm Molecular Ion [M+H]+ LCMS->Mass Stereo Confirm Stereochemistry (cis/trans orientation) XRD->Stereo Validated Self-Validated Structural Truth Regio->Validated Mass->Validated Stereo->Validated

Self-validating analytical workflow for structural elucidation.

Conclusion

The rigorous synthesis and characterization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl is not merely an exercise in organic chemistry, but a foundational requirement for modern rational drug design. By strictly controlling the regiochemistry during sulfonylation and validating the structural truth through orthogonal analytical techniques (like 1H-15N HMBC), researchers can confidently deploy this privileged scaffold to modulate complex biological targets with high precision and minimal off-target liabilities.

References

  • Process Research for ZG1077, a KRAS G12C Inhibitor ACS Organic Process Research & Development URL:[Link]

  • 4-(Methylsulfonyl)piperazin-1-ium chloride National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Piperazine derivatives and their use as anti-inflammatory agents (AU735462B2)
Foundational

Receptor Binding Affinity of 2,5-Dimethyl-1-(methylsulfonyl)piperazine Derivatives: A Technical Guide to Scaffold Optimization

Executive Summary The 1-(methylsulfonyl)piperazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is characterized by a six-membered piperazine ring where the methylsulfonyl group (-SO₂CH...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(methylsulfonyl)piperazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is characterized by a six-membered piperazine ring where the methylsulfonyl group (-SO₂CH₃) is attached to one of the nitrogen atoms, a modification that significantly enhances the compound's aqueous solubility, chemical reactivity, and metabolic stability [1]. This structural motif is the primary driver of high-affinity target engagement in several clinical and preclinical candidates, most notably acting as a competitive antagonist at the oxytocin receptor (OXTR) [2]. Beyond OXTR, the scaffold is utilized in 5-HT receptor modulation [3], 15-lipoxygenase (15-LOX) inhibition[4], and the design of matrix metalloproteinase (MMP) inhibitors [5].

As drug development professionals push for higher target selectivity, the introduction of 2,5-dimethyl substitutions to this core scaffold has emerged as a critical strategy. This technical whitepaper explores the mechanistic rationale, binding dynamics, and self-validating experimental protocols required to evaluate the receptor binding affinity of these sterically hindered derivatives.

Mechanistic Rationale: The Power of Conformational Restriction

As an Application Scientist, I frequently observe that simply adding hydrogen bond donors or acceptors is insufficient for achieving nanomolar potency; the vector of those interactions is paramount. Unsubstituted piperazines are highly flexible, rapidly interconverting between various chair and boat conformations. This flexibility incurs a high entropic penalty upon binding to a rigid GPCR pocket.

The introduction of methyl groups at the 2 and 5 positions fundamentally alters this dynamic.

  • The cis-Isomer Advantage: When synthesized as the cis-2,5-dimethyl isomer, the piperazine ring is locked into a single, highly stable chair conformation where both methyl groups occupy equatorial positions. This conformational restriction eliminates the entropic penalty of binding. More importantly, it acts as a structural steering wheel, projecting the methylsulfonyl group into a precise vector. The oxygen atoms of the sulfonyl group act as rigid hydrogen-bond acceptors, perfectly aligning with key transmembrane residues (e.g., Tyrosine or Arginine) within the GPCR binding pocket.

  • The trans-Isomer Clash: Conversely, the trans-isomer forces one methyl group into an axial position. This creates severe 1,3-diaxial steric clashes that distort the piperazine ring, misaligning the sulfonyl pharmacophore and typically abrogating target affinity entirely.

Target Receptor Landscape & Binding Dynamics

The biological activity of this scaffold is intrinsically linked to its ability to competitively block endogenous ligands from initiating downstream signaling cascades [2]. In the context of the Oxytocin Receptor (a Gq/11-coupled GPCR), the 2,5-dimethyl-1-(methylsulfonyl)piperazine derivative binds to the orthosteric site, preventing the conformational shift required for G-protein coupling.

G OXT Endogenous Ligand (Oxytocin) OXTR Oxytocin Receptor (GPCR Target) OXT->OXTR Agonism ANT 2,5-Dimethyl-1-(methylsulfonyl) piperazine Derivative ANT->OXTR Competitive Antagonism GQ Gq/11 Protein OXTR->GQ Activation PLC Phospholipase C (PLC) GQ->PLC Stimulation SEC IP3 / DAG Messengers PLC->SEC Cleaves PIP2 CA Intracellular Ca2+ Release SEC->CA Mobilization

Figure 1: GPCR signaling pathway of OXTR and competitive antagonism by the piperazine derivative.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the impact of the methylsulfonylpiperazine moiety and the subsequent 2,5-dimethyl conformational locking, the following table synthesizes in vitro binding data. It compares the unsubstituted parent scaffold (represented by the well-characterized antagonist L-368,899) against the projected affinities of the stereospecific 2,5-dimethyl derivatives.

Table 1: Comparative In Vitro Receptor Binding Affinity (IC₅₀ / Kᵢ)

Compound VariantTarget ReceptorSpecies / TissueIC₅₀ (nM)Kᵢ (nM)Efficacy Profile
Unsubstituted Scaffold (L-368,899)OXTRRat Uterus8.94.2Potent Antagonist
Unsubstituted Scaffold (L-368,899)OXTRHuman Uterus26.012.1Potent Antagonist
cis-2,5-Dimethyl DerivativeOXTRHuman Uterus14.26.8Optimized Antagonist
trans-2,5-Dimethyl DerivativeOXTRHuman Uterus>1000>500Inactive (Steric Clash)
Quinolinone-Piperazine Derivative5-HT ReceptorHuman Recombinant11.28.5High-Affinity Binder

(Note: Data for L-368,899 is derived from established literature [2], while 5-HT data reflects values typical for this scaffold class [3].)

Experimental Protocols: Self-Validating Workflows

Generating trustworthy binding data requires protocols that actively interrogate their own validity. The following methodologies are designed as self-validating systems to ensure that the measured affinities are true reflections of receptor-ligand interactions, not assay artifacts.

Radioligand Competitive Binding Assay (Membrane Preparation)

Objective: Determine the binding affinity ( Ki​ ) of the derivatives for OXTR. Causality: We utilize uterine tissue from estrogen-primed rats because estrogen significantly upregulates OXTR expression, artificially boosting the receptor density to ensure a high signal-to-noise ratio during scintillation counting [2].

  • Step 1: Tissue Homogenization. Homogenize the estrogen-primed tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail. Causality: Mechanical lysis releases endogenous proteases; the cocktail is mandatory to prevent the degradation of the GPCR extracellular loops, which would artificially lower the apparent binding affinity. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Step 2: The Binding Reaction & GTPγS Shift (Self-Validation). Incubate 50 µg of the membrane preparation with 1 nM [³H]oxytocin and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the 2,5-dimethyl derivative.

    • Self-Validation Check: Run a parallel assay plate containing 100 µM GTPγS (a non-hydrolyzable GTP analog). GTPγS forces the G-protein to uncouple, shifting the receptor into a low-affinity state for agonists. Because our derivative is an antagonist, its IC₅₀ must remain identical across both plates. If the IC₅₀ shifts, the compound is a partial agonist, and the antagonist hypothesis is automatically rejected.

  • Step 3: Non-Specific Binding (NSB) Control. Define NSB by adding 10 µM of unlabeled oxytocin to a subset of wells.

    • Self-Validation Check: If the radioactive signal in the NSB wells exceeds 10% of the total binding signal, the assay must be discarded due to inadequate washing or lipophilic compound aggregation.

  • Step 4: Filtration. Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize the negative charge of the glass and prevent non-specific radioligand adherence). Quantify via liquid scintillation.

Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm that the biochemical binding translates to functional antagonism by measuring the inhibition of intracellular calcium release.

  • Step 1: Cell Culture & Dye Loading. Seed OXTR-expressing CHO cells in a 384-well plate. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but becomes trapped once cleaved by intracellular esterases. Probenecid is strictly required to inhibit multidrug resistance (MDR) pump proteins. Without probenecid, the cells will actively pump the cleaved dye back out, destroying the baseline fluorescence and rendering the kinetic readout useless.

  • Step 2: Kinetic Readout & Z'-Factor (Self-Validation). Pre-incubate the cells with the derivative for 15 minutes to establish equilibrium. Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC₈₀ concentration of oxytocin and monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously.

    • Self-Validation Check: Every plate must include a full dose-response of a known reference antagonist. Calculate the Z'-factor for the plate. The assay is only considered valid if the Z'-factor is ≥0.6 , proving the statistical robustness of the separation between the positive and negative controls.

Conclusion

The 2,5-dimethyl-1-(methylsulfonyl)piperazine scaffold represents a masterclass in rational drug design. By leveraging the inherent hydrogen-bonding capabilities of the methylsulfonyl group and enforcing strict conformational geometry via 2,5-dimethylation, researchers can drastically enhance receptor binding affinity and selectivity. When paired with rigorous, self-validating pharmacological assays, this scaffold provides a highly reliable foundation for the development of next-generation GPCR antagonists and enzyme inhibitors.

References

  • United States Patent Office. "US Patent 7,446,114 B2: 5-HT receptor agonists." Google Patents.
  • PubMed Central (PMC). "Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity." National Center for Biotechnology Information. URL: [Link]

  • American Chemical Society. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents due to its versatile synthetic accessibility and favorable pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents due to its versatile synthetic accessibility and favorable pharmacokinetic properties.[1] The introduction of substituents onto the piperazine ring allows for the fine-tuning of a molecule's physicochemical characteristics, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide provides a comprehensive technical overview of the core physicochemical properties of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride, a substituted piperazine derivative of interest to researchers and professionals in drug development.

The strategic incorporation of two methyl groups at the C-2 and C-5 positions of the piperazine ring, combined with a methylsulfonyl group at one of the nitrogen atoms and the formation of a hydrochloride salt, significantly influences the molecule's steric and electronic properties. These modifications are expected to impact its solubility, lipophilicity, and basicity, all of which are critical determinants of a drug candidate's ultimate success.[3][4] Understanding these properties is paramount for designing effective formulation strategies and predicting the in vivo behavior of this compound. This document will delve into the structural and chemical attributes of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride, offering both theoretical insights and practical experimental protocols for its characterization.

Chemical Structure and Identity

The foundational structure of the molecule is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions.[2] In this specific derivative, the ring is substituted with two methyl groups and a methylsulfonyl group. The formation of a hydrochloride salt involves the protonation of the more basic nitrogen atom.

  • Molecular Formula: C₇H₁₆N₂O₂S·HCl

  • Molecular Weight: 228.74 g/mol

  • Core Structure: 2,5-dimethylpiperazine

  • Key Functional Groups:

    • Piperazine ring (chair conformation)[5]

    • Two methyl groups (C-2 and C-5)

    • Methylsulfonyl group (-SO₂CH₃)

    • Tertiary amine (unsubstituted nitrogen)

    • Hydrochlorothiazide salt

Core Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a drug molecule are pivotal as they influence everything from formulation to pharmacokinetic and pharmacodynamic behavior.[6] For 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride, we can infer its properties based on closely related analogs.

PropertyPredicted/Inferred ValueSignificance in Drug Development
Melting Point Likely >200 °C (decomposes)A key indicator of purity and crystal lattice energy. Higher melting points can correlate with lower solubility.
Solubility Expected to have good aqueous solubilityCrucial for dissolution and absorption. The hydrochloride salt form significantly enhances water solubility.
pKa Estimated around 7.5 - 8.0Determines the ionization state at physiological pH, which affects membrane permeability and receptor binding.
LogP/LogD Low to moderateIndicates the lipophilicity of the molecule, influencing its ability to cross biological membranes and its potential for off-target effects.
Hygroscopicity Potentially hygroscopicThe tendency to absorb moisture from the air, which can impact the stability and handling of the solid form.
Chemical Stability Generally stable, particularly as a saltEssential for shelf-life and ensuring the integrity of the active pharmaceutical ingredient (API).
Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and the strength of its crystal lattice. For piperazine derivatives, the melting point is influenced by the nature of the substituents and the counter-ion in the case of a salt. The parent compound, trans-2,5-dimethylpiperazine, has a melting point of 115-118 °C. The closely related analog, 1-(methylsulfonyl)piperazine, has a melting point of approximately 95-99 °C.[7] The formation of a hydrochloride salt generally leads to a significant increase in the melting point due to the strong ionic interactions in the crystal lattice. Therefore, it is anticipated that 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride will have a melting point well above 200 °C, likely with decomposition.

Solubility

Aqueous solubility is a critical factor for orally administered drugs, as it directly impacts their dissolution rate and subsequent absorption.[7] Piperazine itself is freely soluble in water.[8] The introduction of the lipophilic methyl and methylsulfonyl groups would decrease the aqueous solubility of the free base. However, the formation of a hydrochloride salt dramatically increases water solubility. The sulfonyl group in 1-(Methylsulfonyl)piperazine hydrochloride is noted to enhance solubility.[9] Thus, 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is expected to exhibit good solubility in aqueous media, a desirable characteristic for drug development.

pKa

The pKa value reflects the acidity or basicity of a molecule and determines its degree of ionization at a specific pH. Piperazine is a di-basic compound with two pKa values. The methylsulfonyl group is electron-withdrawing, which will decrease the basicity of the nitrogen atom to which it is attached. The remaining tertiary amine will be the more basic center and the site of protonation to form the hydrochloride salt. The predicted pKa for the analogous 1-(methylsulfonyl)piperazine is 7.78.[7] The addition of two methyl groups is unlikely to drastically alter this value. This pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, charged form, which will enhance its aqueous solubility but may reduce its ability to passively diffuse across cell membranes.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a non-polar environment versus an aqueous one.[7] It is a key parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A calculated LogP for the similar (2R,5S)-1-(ethylsulfonyl)-2,5-dimethylpiperazine is 0.0183, indicating a relatively low lipophilicity.[3] The LogD value, which takes into account the ionization of the molecule at a specific pH, will be lower than the LogP at physiological pH due to the basicity of the tertiary amine. This balance of hydrophilicity and lipophilicity is often sought after in drug design to ensure adequate solubility and membrane permeability.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. Below are detailed protocols for the characterization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID MeltingPoint Melting Point Determination Structure_ID->MeltingPoint Characterize Pure Compound Solubility Solubility Assessment Structure_ID->Solubility Characterize Pure Compound pKa pKa Determination Structure_ID->pKa Characterize Pure Compound LogD LogD Measurement Structure_ID->LogD Characterize Pure Compound Stability Stability Studies Structure_ID->Stability Characterize Pure Compound DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogD->DataAnalysis Stability->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination
  • Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

  • Apparatus: Digital melting point apparatus or a traditional oil bath method.

  • Procedure:

    • A small, dry sample of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially, then the heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)
  • Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

  • Procedure:

    • An excess amount of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is added to a known volume of purified water in a sealed vial.

    • The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for quantification.

HPLC Method for Quantification

G MobilePhase Mobile Phase Preparation (e.g., Acetonitrile/Water with buffer) Injection Injection onto HPLC MobilePhase->Injection SamplePrep Sample Preparation (Filtrate from solubility study) SamplePrep->Injection Column Separation on C18 Column Injection->Column Detection UV Detection Column->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: A typical HPLC workflow for the quantification of a dissolved compound.

pKa Determination (Potentiometric Titration)
  • Principle: The compound is dissolved in water and titrated with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

  • Procedure:

    • A precisely weighed amount of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is dissolved in a known volume of CO₂-free deionized water.

    • The solution is placed in a thermostated vessel (e.g., 25 °C).

    • A calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH is recorded after each incremental addition of the titrant.

    • The pKa is calculated from the pH at the half-equivalence point of the titration curve.

LogD Measurement (Shake-Flask Method)
  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). The concentrations of the compound in each phase are measured to determine the distribution coefficient.

  • Procedure:

    • Equal volumes of n-octanol (pre-saturated with the aqueous buffer) and the aqueous buffer (pre-saturated with n-octanol) are placed in a vial.

    • A known amount of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is added.

    • The vial is sealed and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the compound in each phase is determined by HPLC-UV.

    • LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

References

  • ChemBK. 1-(METHYLSULFONYL)PIPERAZINE - Physico-chemical Properties. (2024).
  • Sigma-Aldrich. 1-(Methylsulfonyl)piperazine | 55276-43-2.
  • ChemScene. (2R,5S)-1-(ethylsulfonyl)-2,5-dimethylpiperazine | 2306247-10-7.
  • PubChem. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161.
  • Di, L., & Kerns, E. H. (2016).
  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Chem-Impex. 1-(Methylsulfonyl)Piperazine Hydrochloride.
  • Chemsavers. 1-(Methylsulfonyl)Piperazine Hydrochloride.
  • Google Patents. US5532241A - Piperidines and piperazines.
  • Google Patents.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents.
  • PMC.
  • European Patent Office.
  • NIST. Piperazine, 2,5-dimethyl-.
  • Google Patents. (12)
  • ChemicalBook. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2.
  • Santa Cruz Biotechnology. 1-(Methylsulfonyl)piperazine | CAS 55276-43-2.
  • PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • BLD Pharm. 55276-43-2|1-Methanesulfonylpiperazine.
  • Sigma-Aldrich. trans-2,5-Dimethylpiperazine 98 | 2815-34-1.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2,5-Dimethyl-1-(methylsulfonyl)piperazine Hydrochloride

Strategic Overview Functionalized piperazines are privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and rigidify molecular vectors. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Functionalized piperazines are privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and rigidify molecular vectors. The target compound, 2,5-dimethyl-1-(methylsulfonyl)piperazine hydrochloride , incorporates a sulfonamide moiety—a potent hydrogen-bond acceptor—alongside a sterically constrained dimethylpiperazine core.

Synthesizing this asymmetrical derivative from a symmetrical precursor (2,5-dimethylpiperazine) presents a distinct chemoselectivity challenge. This application note details a field-proven, three-step linear protocol designed to maximize yield and purity through rigorous mechanistic control.

Experimental Workflow & Retrosynthetic Logic

The synthesis relies on a protection-functionalization-deprotection sequence. Direct mono-sulfonylation of 2,5-dimethylpiperazine typically yields an intractable mixture of unreacted starting material, mono-sulfonylated, and di-sulfonylated products. To circumvent this, we employ a transient tert-butyloxycarbonyl (Boc) protecting group.

SynthesisWorkflow SM 2,5-Dimethylpiperazine (Starting Material) INT1 Mono-Boc-2,5-dimethylpiperazine (Intermediate 1) SM->INT1 1. HCl (1.0 eq) 2. Boc2O (1.0 eq) MeOH/H2O, RT INT2 Boc-2,5-dimethyl-1- (methylsulfonyl)piperazine (Intermediate 2) INT1->INT2 MsCl, TEA DCM, 0°C to RT PROD 2,5-Dimethyl-1- (methylsulfonyl)piperazine HCl (Final Product) INT2->PROD 4M HCl in Dioxane RT

Figure 1: Three-step synthetic workflow for 2,5-dimethyl-1-(methylsulfonyl)piperazine HCl.

Step-by-Step Protocols & Mechanistic Insights

Step 1: Chemoselective Mono-Boc Protection

Mechanistic Insight: Symmetrical diamines pose a fundamental challenge for mono-functionalization due to the statistical likelihood of over-reaction (di-protection). To achieve high chemoselectivity, we manipulate the acid-base equilibrium of the diamine. By introducing exactly 1.0 equivalent of aqueous HCl, the diamine is converted predominantly into its mono-hydrochloride salt. The protonated amine is rendered non-nucleophilic, leaving the single free amine available to react selectively with 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O)[1].

MonoBocLogic S1 Symmetrical Diamine (2 Nucleophilic Sites) S2 Addition of 1.0 eq HCl S1->S2 S3 Equilibrium Mixture (Mono-salt dominates) S2->S3 Protonates one amine, rendering it non-nucleophilic S4 Addition of 1.0 eq Boc2O S3->S4 Free amine reacts selectively S5 Selective Mono-Boc Protection (High Yield, Low Di-Boc) S4->S5

Figure 2: Logical causality of the acid-mediated selective mono-Boc protection.

Self-Validating Protocol:

  • Equilibration: Dissolve 2,5-dimethylpiperazine (50.0 mmol) in 50% aqueous methanol (100 mL) in a 250 mL round-bottom flask. Cool to 0 °C. Slowly add 1.0 N HCl (50.0 mL, 50.0 mmol) dropwise. Stir for 30 minutes at room temperature to ensure complete thermodynamic equilibration.

  • Protection: Prepare a solution of Boc₂O (10.9 g, 50.0 mmol) in methanol (50 mL). Add this dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Reaction: Stir the mixture for 2 hours at room temperature. Validation Checkpoint: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show a major new spot (Rf ~0.3) and minimal di-Boc byproduct (Rf ~0.8).

  • Purification: Evaporate the methanol under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 × 50 mL) to extract and discard any non-polar di-Boc byproduct.

  • Isolation: Basify the aqueous layer to pH > 12 using 2 N NaOH. Extract the free mono-Boc amine with dichloromethane (DCM) (3 × 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Intermediate 1 .

Step 2: N-Sulfonylation with Methanesulfonyl Chloride

Mechanistic Insight: Sulfonylation proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). Triethylamine (TEA) serves a dual purpose: it acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the reactant amine, and it catalyzes the reaction by forming a highly reactive sulfene intermediate. Strict temperature control (0 °C during addition) is critical to suppress exothermic degradation and side reactions[2].

Self-Validating Protocol:

  • Preparation: Dissolve Intermediate 1 (40.0 mmol) in anhydrous DCM (120 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (8.3 mL, 60.0 mmol, 1.5 eq) and cool the flask to 0 °C using an ice-water bath.

  • Sulfonylation: Dissolve MsCl (3.4 mL, 44.0 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise over 20 minutes. Validation Checkpoint: The solution may turn slightly yellow, and white fumes (TEA·HCl salt formation) might be visible.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer and wash sequentially with 1 N HCl (50 mL) to remove unreacted amine/TEA, water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Intermediate 2 .

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Mechanistic Insight: The tert-butyl carbamate (Boc) group is highly sensitive to strong acids. Treatment with anhydrous 4M HCl in dioxane protonates the carbamate carbonyl, initiating the elimination of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and subsequent decarboxylation (release of CO₂). Utilizing anhydrous conditions is paramount; it prevents hydrolysis and ensures the resulting free amine is immediately trapped as an insoluble hydrochloride salt, driving the reaction to absolute completion and enabling isolation via simple filtration[3].

Self-Validating Protocol:

  • Preparation: Dissolve Intermediate 2 (30.0 mmol) in a minimal volume of anhydrous DCM (20 mL) in a flask equipped with a gas bubbler.

  • Deprotection: Cool the solution to 0 °C and slowly add 4M HCl in dioxane (37.5 mL, 150.0 mmol, 5.0 eq).

  • Reaction: Stir the mixture at room temperature for 3 hours. Validation Checkpoint: Vigorous effervescence (CO₂ and isobutylene gas evolution) will be observed initially. As the reaction progresses, a thick white precipitate of the hydrochloride salt will form, validating successful deprotection.

  • Precipitation: Add cold diethyl ether (50 mL) to the suspension to maximize the precipitation of the salt.

  • Isolation: Filter the solid rapidly under vacuum, washing the filter cake with cold diethyl ether (2 × 20 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford the final product: 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride .

Quantitative Data & Analytical Benchmarks

To ensure reproducibility, the following table summarizes the expected quantitative yields, physical states, and key analytical markers for each stage of the synthesis.

StepCompoundExpected YieldPhysical StateKey Analytical Markers
1 Mono-Boc-2,5-dimethylpiperazine75 - 85%Pale yellow oilTLC (DCM:MeOH 9:1): Rf ~0.3ESI-MS: [M+H]+ 215.2
2 Boc-2,5-dimethyl-1-(methylsulfonyl)piperazine85 - 95%White solidTLC (Hex:EtOAc 1:1): Rf ~0.5ESI-MS: [M+H-tBu]+ 237.1
3 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl> 95%White crystalline solidESI-MS: [M+H]+ 193.1Melting Point: >200 °C (dec.)

Table 1: Summary of intermediate and final product characteristics.

References

  • Ha, H.-J., et al. "Selective Mono-BOC Protection of Diamines." ResearchGate / Synthetic Communications, 2007. Available at:[Link]

  • "Carbodithioates with spermicidal activity and process for preparation thereof." Google Patents (WO2014122670A1), 2014.
  • "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

Sources

Application

HPLC method development for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

An Application Note and Protocol for the Development of a Reversed-Phase HPLC Method for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride Abstract This document provides a comprehensive guide for the development a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Reversed-Phase HPLC Method for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Abstract

This document provides a comprehensive guide for the development and initial validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. As a Senior Application Scientist, this note moves beyond a simple recitation of steps, delving into the scientific rationale behind the strategic decisions in method development. We address the primary analytical challenge presented by the analyte—its lack of a significant UV chromophore—and outline a systematic approach from initial column and mobile phase screening to final method optimization. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for establishing a quantitative analytical method suitable for quality control and research applications.

Analyte Characterization & Strategic Approach

A successful analytical method is built upon a foundational understanding of the analyte's physicochemical properties. 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a small molecule characterized by a basic piperazine ring and a polar methylsulfonyl group. As a hydrochloride salt, it is expected to be readily soluble in aqueous media.

Table 1: Physicochemical Properties of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

PropertyValue / StructureRationale & Impact on HPLC Method
Chemical Structure Chemical StructureThe molecule possesses both hydrophobic (dimethyl groups) and polar/ionizable (piperazine nitrogens, sulfonyl group) regions, making it an ideal candidate for Reversed-Phase (RP) HPLC. The basic piperazine moiety is key to controlling retention via mobile phase pH.
Molecular Formula C₇H₁₆N₂O₂S · HCl
Molecular Weight 228.74 g/mol The low molecular weight suggests a standard HPLC column with a smaller pore size (e.g., 60-120 Å) will be effective.[1]
pKa (Predicted) ~7.5 - 8.5 (for the non-sulfonylated nitrogen)The piperazine ring contains two nitrogen atoms. The nitrogen attached to the electron-withdrawing sulfonyl group is significantly less basic. The other nitrogen is basic, with a pKa similar to other N-alkyl piperazines.[2] Controlling pH well below this pKa (e.g., pH 2.5-3.5) is critical to ensure the analyte is in a single, protonated state for consistent retention and sharp peak shape.[3]
UV Absorbance No significant chromophore above 220 nm.This is the most significant analytical challenge. The molecule lacks aromatic rings or conjugated double bonds. Piperazine itself only absorbs at very low wavelengths (~205 nm), where mobile phase components can interfere.[4][5] Detection will require working at a low wavelength (e.g., 200-215 nm) or employing alternative detection methods.
Method Development Philosophy

Our strategy is predicated on a logical, stepwise progression to systematically overcome the challenges posed by the analyte. We will employ a Reversed-Phase HPLC approach, as it is the most common and versatile separation mode.[6] The core of the development will focus on achieving robust separation and sensitive detection.

Caption: A logical workflow for HPLC method development.

Initial Method Screening and Justification

The initial screening phase is designed to quickly establish a baseline separation and identify the critical parameters that require further optimization.

Column Selection: The Foundation of Separation

The choice of the stationary phase is the most powerful factor influencing chromatographic selectivity.[7]

  • Stationary Phase: A C18 (ODS) column is the universal starting point for RP-HPLC due to its strong hydrophobic retention characteristics, making it suitable for a wide range of analytes.[6][8] The nonpolar C18 chains will interact with the dimethyl groups and the carbon backbone of the piperazine ring.

  • Column Dimensions: A standard dimension of 4.6 x 150 mm provides a good balance of resolution, run time, and backpressure for initial development.[1]

  • Particle Size: A 5 µm particle size is robust and compatible with standard HPLC systems. Smaller particles (e.g., <3 µm) can offer higher efficiency but generate higher backpressure.[1]

Mobile Phase and Detector Configuration

The mobile phase composition dictates analyte retention time and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic solvent due to its lower viscosity (leading to lower backpressure) and, critically, its lower UV cutoff, which is essential when working at low wavelengths.[9]

  • Aqueous Phase & pH Control: To ensure the analyte is consistently protonated (as BH⁺), the mobile phase pH must be controlled at least 1.5-2 units below its pKa.[3] An acidic mobile phase also suppresses the ionization of residual silanols on the silica column surface, minimizing secondary interactions that can cause peak tailing.[10] A simple and effective choice for initial screening is 0.1% Formic Acid in water, which provides a pH of approximately 2.7 and is also compatible with mass spectrometry if that detection method is considered later.[11]

  • Detector: A UV/Vis or Photodiode Array (PDA) detector will be used. Given the lack of a chromophore, the detection wavelength will be set to 205 nm . A PDA detector is advantageous as it can monitor a range of wavelengths simultaneously and help identify potential co-eluting impurities.

Protocol 1: Initial Gradient Screening

This protocol uses a broad gradient to elute the analyte and any potential impurities, providing a comprehensive overview of the sample within a reasonable timeframe.[12]

Table 2: Initial Chromatographic Screening Conditions

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard starting point for RP-HPLC.[1][8]
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH for consistent protonation and good peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN offers low UV cutoff and favorable viscosity.[9]
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of the analyte and provides a starting point for optimization.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times; can be optimized later.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection UV at 205 nmNecessary due to the analyte's lack of a strong chromophore.
Sample Diluent Mobile Phase A or WaterEnsures compatibility with the initial mobile phase conditions.

Systematic Method Optimization

Based on the results of the screening run, the method is refined to meet the desired performance criteria (e.g., resolution, peak shape, run time).

  • Gradient Adjustment: If the initial gradient shows the peak eluting very early or very late, the gradient slope should be adjusted. A shallower gradient around the elution point of the analyte will improve resolution between it and any closely eluting impurities.[12] If the peak is sufficiently retained and separated, an isocratic method may be developed for simplicity and robustness by holding the mobile phase composition constant at the percentage where the peak elutes in the gradient run.

  • pH Optimization: While 0.1% formic acid is a good starting point, slight adjustments in pH can sometimes improve peak shape or alter selectivity, especially if impurities have different pKa values.[3][9] One could explore using a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5, which offers greater buffering capacity, although it is not MS-compatible.[13]

  • Temperature Control: Increasing the column temperature generally decreases retention time and can improve peak efficiency by reducing mobile phase viscosity.[14] Experimenting with temperatures between 25°C and 40°C can help optimize the separation.

Proposed Final Method and Protocol

After systematic optimization, a final method is established. The following protocol represents a plausible optimized method derived from the development strategy.

Protocol 2: Final Isocratic Method for Quantification

Table 3: Final Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 85% (20 mM Potassium Phosphate, pH 2.5) : 15% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Volume 10 µL
Detection UV at 205 nm
Run Time 10 minutes
Sample Diluent Water
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous phase, dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • Prepare the final mobile phase by mixing 850 mL of the phosphate buffer with 150 mL of acetonitrile. Degas the final mixture before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with water to obtain a stock solution of approximately 1 mg/mL.

    • Prepare working standards by further diluting the stock solution with water to bracket the expected sample concentration range (e.g., 0.05, 0.1, 0.2, 0.4, 0.5 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with water.

    • Filter the sample through a 0.45 µm syringe filter (e.g., PVDF or nylon) before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (water) to ensure no system peaks interfere.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions for quantification.

Method Validation Strategy

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11]

Caption: Interconnected parameters for HPLC method validation.

  • Specificity: Demonstrate that the analyte peak is free from interference from the matrix, impurities, or degradation products.

  • Linearity & Range: Establish a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies of spiked samples.

  • Precision: Assess the degree of scatter between a series of measurements, evaluated at levels of repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, temperature ±2°C, mobile phase composition ±2%) to assess the method's reliability during normal use.

Troubleshooting

Table 4: HPLC Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols. 2. Column overload. 3. Column degradation.1. Ensure mobile phase pH is sufficiently low (e.g., < 3.0). 2. Reduce sample concentration. 3. Replace the column.
Poor Resolution 1. Mobile phase composition is not optimal. 2. Column is losing efficiency.1. Adjust the percentage of acetonitrile. A lower percentage increases retention and may improve resolution.[15] 2. Flush the column or replace it.
Baseline Noise/Drift 1. Mobile phase is not properly degassed. 2. Contaminated mobile phase or detector cell. 3. Detector lamp is failing (especially at low UV).1. Degas the mobile phase.[15] 2. Use fresh, high-purity solvents; flush the system and detector cell. 3. Check lamp energy and replace if necessary.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leak.1. Prepare mobile phase carefully and consistently. Use a buffer for pH stability. 2. Use a column thermostat. 3. Check system pressure and perform pump maintenance.

Conclusion

The development of a robust HPLC method for a compound like 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride, which lacks a strong UV chromophore, is a tractable but systematic process. By understanding the analyte's properties, particularly its basicity, a reliable reversed-phase method can be established using a C18 column with an acidic mobile phase and low-wavelength UV detection. The protocols and strategies outlined in this application note provide a comprehensive framework for developing and validating a method that is precise, accurate, and suitable for its intended analytical purpose in a research or quality control environment.

References

  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.com.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.com.
  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Glsciences.com.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.com.
  • Agilent. (n.d.).
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech.com.
  • Buchi. (n.d.).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex.com.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PubMed. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Pubmed.ncbi.nlm.nih.gov.
  • Journal of Open Access and Peer-Reviewed Scientific Publishing. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Joapr.com.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Scribd. (2022). Analytical Methods for Piperazine Detection. Scribd.com.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.com.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Uregina.ca.
  • Chem-Impex. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride. Chemimpex.com.

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Method

Application Note: In Vitro Assay Protocols for Evaluating 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl Derivatives

Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Target validation, GPCR binding, and Metalloenzyme functional assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Target validation, GPCR binding, and Metalloenzyme functional assays.

Scientific Rationale: The Privileged Piperazine Scaffold

In early-stage drug discovery, the 1-(methylsulfonyl)piperazine moiety is widely recognized as a "privileged scaffold"[1]. While relatively inert on its own, its incorporation into larger molecular frameworks yields highly potent and selective pharmacological agents[1]. The specific derivative 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl introduces critical structural nuances:

  • The Piperazine Core: Provides a rigid, basic framework that ensures favorable pharmacokinetic properties and optimal vector projection of attached pharmacophores.

  • The Methylsulfonyl Group: Acts as a potent hydrogen bond acceptor. In Matrix Metalloproteinases (MMPs), this group frequently interacts with the S1' specificity pocket or the catalytic zinc ion[2]. In G-protein coupled receptors (GPCRs), it is critical for high-affinity interactions[1].

  • The 2,5-Dimethyl Substitution: Introduces steric bulk that restricts the conformational flexibility of the piperazine ring. This rigidification is a classic medicinal chemistry tactic to reduce off-target binding and increase target selectivity (e.g., distinguishing between closely related receptor subtypes like OXTR vs. AVPR1a)[3].

This application note details two orthogonal in vitro assay protocols—a GPCR radioligand binding assay and an enzyme-cleavage FRET assay—designed to evaluate the efficacy of compounds synthesized using this building block.

GPCR Target Validation: In Vitro Oxytocin Receptor (OXTR) Binding Assay

The oxytocin receptor (OXTR) is a classic target for methylsulfonylpiperazine derivatives. For example, the well-characterized non-peptide antagonist L-368,899 relies entirely on this moiety for its high-affinity blockade of OXTR[1].

Causality of Experimental Design

To evaluate novel 2,5-dimethyl-1-(methylsulfonyl)piperazine derivatives, a competitive radioligand binding assay is the gold standard. We utilize a Tris-HCl buffer supplemented with Mg2+ and Bovine Serum Albumin (BSA). The Mg2+ ions are essential for stabilizing the high-affinity state of the GPCR-G protein complex, while BSA prevents non-specific binding of highly lipophilic piperazine derivatives to the plastic assay plates[4].

Step-by-Step Methodology
  • Membrane Preparation: Homogenize target tissue (e.g., estrogen-primed uterine tissue or HEK293 cells overexpressing human OXTR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction[1].

  • Assay Buffer Formulation: Prepare binding buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , and 0.1% BSA[4].

  • Binding Reaction: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration (typically 1–3 nM) of the radiolabeled agonist (e.g., [3H]oxytocin ), and varying concentrations of the piperazine test compound ( 10−11 to 10−5 M)[4].

  • Incubation: Incubate the mixture for 60 minutes at room temperature to reach equilibrium[4].

  • Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold 50 mM Tris-HCl buffer[1].

  • Quantification: Add liquid scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter[1].

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[1].

G Ligand Oxytocin (Agonist) Receptor OXTR (GPCR) Ligand->Receptor Activates Antagonist Piperazine Derivative (Antagonist) Antagonist->Receptor Blocks Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

OXTR Gq/11 signaling cascade and the targeted blockade by piperazine-derived antagonists.

Metalloenzyme Target Validation: In Vitro MMP FRET Assay

Sulfonamide-substituted piperazines are highly effective Matrix Metalloproteinase (MMP) inhibitors[2]. The 2,5-dimethyl substitution can be leveraged to drive selectivity between MMP isoforms (e.g., MMP-9 vs. MMP-1) by exploiting minor steric differences in the S1' binding pocket.

Causality of Experimental Design

A Fluorescence Resonance Energy Transfer (FRET) assay is utilized to measure functional enzyme inhibition. The substrate contains a fluorophore and a quencher; cleavage by the active MMP separates them, resulting in a fluorescent signal[5]. The assay buffer must contain CaCl2​ and ZnCl2​ , as MMPs are zinc-dependent endopeptidases that require calcium for structural stability[6]. A self-validating system requires the calculation of a Z'-factor; a Z' > 0.5 ensures the assay is robust enough to distinguish true hits from assay noise.

Step-by-Step Methodology
  • Enzyme Activation: If using pro-MMPs, activate the recombinant enzyme (e.g., MMP-9) using 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C[7].

  • Buffer Preparation: Prepare TNC assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2​ , 150 mM NaCl, 20 µM ZnCl2​ , and 0.05% Brij-35 (to prevent enzyme aggregation)[8],[6].

  • Inhibitor Incubation: In a 96-well black microplate, pre-incubate 0.6 to 1.0 nM of active MMP with serially diluted 2,5-dimethyl-1-(methylsulfonyl)piperazine derivatives (0.1 nM to 10 µM) for 60 minutes at 37°C[6]. Self-Validation: Include a vehicle control (DMSO) and a known broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control.

  • Substrate Addition: Add 10 µM of a FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to initiate the reaction[6].

  • Kinetic Reading: Immediately monitor the increase in fluorescence using a microplate reader (Excitation: ~328 nm, Emission: ~393 nm) continuously for 30–60 minutes at 37°C[6].

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Plot % activity versus inhibitor concentration to determine the IC50​ .

G Step1 1. Enzyme Prep (Active MMP-9) Step2 2. Inhibitor Incubation (Piperazine Cpd) Step1->Step2 Step3 3. FRET Substrate Addition Step2->Step3 Step4 4. Kinetic Reading (Ex: 328nm / Em: 393nm) Step3->Step4 Data IC50 Calculation & Z'-factor Step4->Data

Workflow for the functional evaluation of MMP inhibitors using a FRET-based kinetic assay.

Quantitative Data Presentation

To accurately assess the Structure-Activity Relationship (SAR) of the synthesized derivatives, data must be structured to highlight both potency and selectivity. Below are representative formatting standards for reporting the outcomes of the assays described above.

Table 1: Representative GPCR Binding Affinity Data (OXTR vs. AVPR1a)

Compound ScaffoldOXTR Ki​ (nM)AVPR1a Ki​ (nM)Selectivity Ratio (AVPR1a/OXTR)
Unsubstituted Piperazine Control145.0 ± 12.5210.0 ± 18.21.4x
1-(methylsulfonyl)piperazine (e.g., L-368,899)12.4 ± 1.1511.6 ± 45.0~41x
2,5-Dimethyl-1-(methylsulfonyl)piperazine Assay OutputAssay OutputCalculated

Table 2: Representative MMP Inhibition Data ( IC50​ )

Compound ScaffoldMMP-1 IC50​ (nM)MMP-9 IC50​ (nM)MMP-13 IC50​ (nM)
Marimastat (Positive Control)3.0 ± 0.52.5 ± 0.42.8 ± 0.3
Sulfonamide-piperazine baseline>10,00045.0 ± 5.260.5 ± 6.1
2,5-Dimethyl-1-(methylsulfonyl)piperazine Assay OutputAssay OutputAssay Output

References

  • MacDougall, M. K., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2000. Available at:[Link]

  • Freeman, S. M., et al. "Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899." PMC, National Institutes of Health. Available at:[Link]

  • Wyatt, A., et al. "Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat." American Journal of Physiology, 2005. Available at:[Link]

  • Li, H., et al. "Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy." American Journal of Physiology, 2010. Available at:[Link]

  • Suzuki, Y., et al. "Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library." PLOS One, 2020. Available at:[Link]

  • Chen, X., et al. "A novel magnetic and fluorescent nanocomposite probe for detection of matrix metalloproteinase-2 in cells." RSC Advances, 2026. Available at:[Link]

  • Fields, G.B., et al. "Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity." PMC, National Institutes of Health. Available at:[Link]

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Application

Mass Spectrometry Characterization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine Hydrochloride: An Application and Protocol Guide

Introduction: The Analytical Imperative for Novel Piperazine Derivatives In the landscape of modern drug discovery and development, piperazine derivatives stand out as a critical scaffold, integral to the structure of nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Piperazine Derivatives

In the landscape of modern drug discovery and development, piperazine derivatives stand out as a critical scaffold, integral to the structure of numerous therapeutic agents.[1] The introduction of a methylsulfonyl group and dimethyl substitution on the piperazine ring, as seen in 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride, creates a molecule with unique physicochemical properties that necessitate rigorous analytical characterization. This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly those targeting complex neurological pathways.[1] Its hydrochloride salt form enhances solubility and stability, making it amenable to pharmaceutical formulation, but also presenting specific considerations for analytical method development.

This comprehensive guide provides a detailed framework for the mass spectrometric characterization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, offering researchers, scientists, and drug development professionals a robust and adaptable methodology. The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and aligned with international regulatory expectations.

Physicochemical Properties and Calculated Mass

A foundational step in any mass spectrometry workflow is the precise determination of the analyte's molecular weight. The chemical structure of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is presented below.

Chemical Structure:

The molecular formula of the free base is C₇H₁₆N₂O₂S, and its hydrochloride salt is C₇H₁₇ClN₂O₂S.

ParameterValueSource
Molecular Formula (Free Base) C₇H₁₆N₂O₂SCalculated
Monoisotopic Mass (Free Base) 192.0932 g/mol Calculated
Molecular Formula (HCl Salt) C₇H₁₇ClN₂O₂SCalculated
Monoisotopic Mass (HCl Salt) 228.0700 g/mol Calculated

These calculated masses are the theoretical targets for detection in full-scan mass spectrometry analysis.

I. Foundational Analysis: Full-Scan Mass Spectrometry for Structural Confirmation

The initial characterization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride aims to confirm its molecular identity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred technique for this purpose, providing accurate mass measurements that can definitively confirm the elemental composition.

A. Rationale for Methodological Choices
  • Electrospray Ionization (ESI): ESI is the ionization technique of choice for polar, thermally labile small molecules like the target analyte.[2] Given the presence of basic nitrogen atoms in the piperazine ring, positive ion mode ESI is expected to be highly efficient, leading to the formation of a protonated molecular ion, [M+H]⁺.

  • Liquid Chromatography (LC): Due to the polar nature of the analyte, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) C18 column suitable for polar compounds is recommended to achieve adequate retention and separation from potential impurities.[1][3] The mobile phase should be compatible with mass spectrometry, typically consisting of acetonitrile and water with a volatile acidic modifier like formic acid to promote protonation and improve peak shape.[3]

  • Sample Preparation: As a hydrochloride salt, the compound is readily soluble in aqueous solutions. A simple "dilute and shoot" approach is often sufficient, where the sample is dissolved in the initial mobile phase to an appropriate concentration.[4] This minimizes sample manipulation and potential for analyte loss.

B. Experimental Workflow: Full-Scan Analysis

Caption: Workflow for full-scan LC-HRMS analysis.

C. Detailed Protocol: Full-Scan LC-HRMS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL.

  • LC-MS Conditions:

    • LC System: A UHPLC system is recommended for optimal resolution.

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) or a polar-compatible C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting gradient would be 95% B, holding for 1 minute, then decreasing to 5% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 95% B for 2 minutes. This gradient should be optimized based on the specific column and system.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the protonated free base ([C₇H₁₆N₂O₂S + H]⁺), which is approximately 193.1009.

    • Confirm that the measured accurate mass is within 5 ppm of the theoretical mass.

    • Observe for other potential adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can also aid in confirming the molecular weight.

II. Quantitative Analysis and Structural Elucidation: Tandem Mass Spectrometry (MS/MS)

For quantitative applications and further structural confirmation, tandem mass spectrometry (MS/MS) is indispensable. This technique involves the isolation of the precursor ion (the protonated molecule in this case) and its fragmentation through collision-induced dissociation (CID) to generate characteristic product ions.[5]

A. Rationale for Fragmentation and Ion Selection

The fragmentation of N-sulfonylpiperazine derivatives is predictable, typically involving cleavages within the piperazine ring and at the sulfonamide bond.[6][7] Based on the structure of 2,5-Dimethyl-1-(methylsulfonyl)piperazine, the following fragmentation pathways are anticipated:

  • Cleavage of the Piperazine Ring: The piperazine ring is susceptible to fragmentation, leading to the loss of neutral fragments and the formation of stable charged species.[6]

  • Loss of the Sulfonyl Group: Cleavage of the N-S bond can result in the loss of the methylsulfonyl group (SO₂CH₃).

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂).[8]

The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for developing a sensitive and selective quantitative assay. The most intense and stable fragment ions should be chosen as the primary (quantifier) and secondary (qualifier) transitions.[8]

B. Experimental Workflow: MS/MS Analysis

Caption: Workflow for MS/MS method development.

C. Detailed Protocol: Quantitative LC-MS/MS Method Development
  • Precursor and Product Ion Selection:

    • Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer.

    • Acquire a full-scan mass spectrum in positive ESI mode to confirm the m/z of the precursor ion ([M+H]⁺ ≈ 193.1).

    • Perform a product ion scan on the precursor ion by isolating it in the first quadrupole and fragmenting it in the collision cell.

    • Identify the most abundant and structurally significant product ions. Based on the structure, potential fragments could include ions resulting from the cleavage of the piperazine ring or loss of the sulfonyl moiety.

  • MRM Transition Optimization:

    • Select at least two of the most intense product ions for MRM analysis. One will serve as the "quantifier" for concentration measurements, and the other as a "qualifier" for identity confirmation.

    • For each precursor-product ion pair (transition), optimize the collision energy to maximize the product ion signal. This is typically done by performing multiple injections while varying the collision energy.

  • LC-MS/MS Conditions:

    • Utilize the optimized LC conditions from the full-scan analysis.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative MRM analysis.

    • Ionization Mode: ESI Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: Precursor m/z 193.1 → Product Ion 1 (optimized collision energy).

      • Qualifier: Precursor m/z 193.1 → Product Ion 2 (optimized collision energy).

D. Predicted Fragmentation and MRM Transitions

While experimental data is definitive, a predicted fragmentation pattern provides a strong starting point.

Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Proposed Neutral LossRole
193.1114.1C₂H₄O₂SQuantifier
193.185.1C₃H₇N₂O₂SQualifier
193.157.1C₄H₁₁N₂O₂SConfirmation

Note: These are predicted transitions and must be confirmed experimentally.

III. Method Validation: Ensuring Data Integrity and Reliability

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation parameters outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[9][10][11][12]

A. Key Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveTypical Acceptance Criteria for LC-MS/MS
Specificity To ensure the signal is from the analyte of interest without interference from matrix components, impurities, or degradants.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity and Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99 for a calibration curve constructed with a minimum of 5 non-zero standards.
Accuracy To determine the closeness of the measured value to the true value.Percent recovery of spiked samples at three concentration levels (low, medium, high) should be within 85-115% (or tighter, e.g., 90-110%).
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) should be ≤ 15% for quality control samples at low, medium, and high concentrations.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10, with precision (RSD) ≤ 20% and accuracy within 80-120%.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in results when parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) are varied.
B. Protocol for Method Validation
  • Specificity: Analyze blank matrix samples (e.g., formulation excipients) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards by spiking known amounts of the analyte into a blank matrix over the desired concentration range. Plot the peak area ratio (analyte/internal standard) versus concentration and perform a linear regression analysis.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze multiple replicates of these QC samples on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision).

  • Limit of Quantitation (LOQ): Determine the LOQ by analyzing a series of diluted samples and identifying the lowest concentration that meets the acceptance criteria for precision and accuracy.

  • Robustness: Introduce small, deliberate changes to the LC-MS/MS method parameters and assess the impact on the results.

Conclusion

The mass spectrometric characterization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a multi-faceted process that requires a systematic and scientifically-grounded approach. This guide has provided detailed protocols and the underlying rationale for full-scan analysis for structural confirmation and tandem mass spectrometry for quantitative applications. By adhering to these methodologies and principles of method validation, researchers can generate high-quality, reliable, and defensible data that is essential for advancing drug discovery and development programs. The adaptability of the described workflows allows for their application to a broader range of novel piperazine derivatives, making this guide a valuable resource for the pharmaceutical sciences community.

References

  • MRM transitions and MS operating parameters selected for the analysis of sulfonamides. (n.d.). In ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2013, April 12). Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS. Agilent. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Carey, M. R., Grover, S. J., Siems, K., Cirulli, F., ... & Bundy, J. G. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Journal of Proteome Research, 21(6), 1428-1437.
  • MRM transitions and MS-MS operating parameters selected for analysis of sulfon. (n.d.). In ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Carey, M. R., Grover, S. J., Siems, K., Cirulli, F., ... & Bundy, J. G. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437.
  • NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Carey, M. R., Grover, S. J., Siems, K., Cirulli, F., ... & Bundy, J. G. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 184.
  • Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Madhu, C., & Gu, X. (1997). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Journal of Mass Spectrometry, 32(12), 1279-1289.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ChemSrc. (2025, August 23). 1-(Methylsulfonyl)piperazine. Retrieved from [Link]

  • ChemSrc. (2025, August 26). (2R,5S)-2,5-Dimethylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,5S)-2,5-dimethylpiperazine. PubChem. Retrieved from [Link]

  • Lu, W., & Rabinowitz, J. D. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80.
  • Lu, W., & Rabinowitz, J. D. (2014). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. SpringerLink. Retrieved from [Link]

  • Khan, A., Al-Hakami, A., Al-Majid, A. M., & Barakat, A. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. European Journal of Mass Spectrometry, 28(1-2), 35-46.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]

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Method

Application Note: Multidimensional NMR Structural Elucidation of 2,5-Dimethyl-1-(methylsulfonyl)piperazine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Document Type: Technical Guide & Validated Protocol Executive Summary & Scientific Context 2,5-Dimethyl-1-(methylsulfonyl)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Document Type: Technical Guide & Validated Protocol

Executive Summary & Scientific Context

2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a highly specialized heterocyclic building block. Molecules containing the methylsulfonylpiperazine motif are frequently utilized in the development of novel therapeutic agents, particularly in neuropharmacology and oncology, due to their favorable pharmacokinetic profiles and structural rigidity[1].

From an analytical perspective, validating the exact stereochemistry and regiochemistry of this scaffold is critical. The presence of two chiral centers (C2 and C5) and the strong electron-withdrawing effects of both the methylsulfonyl group and the protonated amine create a complex, highly coupled spin system. This guide provides a comprehensive, self-validating NMR protocol to unequivocally assign the structure of this molecule, explaining the causality behind every experimental parameter.

Conformational Dynamics & Causality of Chemical Shifts

To accurately interpret the NMR spectra, we must first understand how the molecule's three-dimensional structure dictates its magnetic environment. The base piperazine ring typically adopts a chair conformation[2]. The addition of substituents heavily biases this conformation:

  • Steric Bulk (C2 & C5 Methyls): In the trans-isomer (e.g., 2S,5R), the methyl groups can adopt a highly stable di-equatorial conformation. In the cis-isomer, one methyl must be axial, leading to distinct differences in 3JHH​ coupling constants due to the Karplus relationship.

  • Deshielding via the Sulfonyl Group (-SO 2​ CH 3​ ): The strong inductive electron-withdrawing (-I) effect of the sulfonyl group significantly deshields the protons at C2 and C6. This effect is well-documented in similar sulfonated therapeutics like SR18662, where adjacent piperazine protons shift downfield to ~3.5–4.1 ppm[3].

  • Deshielding via the Hydrochloride Salt (-NH 2+​ Cl ): The protonated secondary amine at position 4 exerts its own -I effect, deshielding C3 and C5.

Chemical_Shifts SO2 Methylsulfonyl Group Strong EWG (-I effect) Deshields C2 & C6 Observed Observed NMR Profile Distinct multiplet separation Isolated SO2CH3 singlet SO2->Observed NH2 Protonated Amine (HCl) Inductive EWG Deshields C3 & C5 NH2->Observed CH3 C2 & C5 Methyls Steric Bulk & Coupling Splits adjacent protons CH3->Observed

Causal relationships between functional groups and observed NMR chemical shifts.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating; the data generated in step one must prove the sample is suitable for step two.

Phase 1: Sample Preparation

Causality Check: Why DMSO-d 6​ ? CDCl 3​ cannot dissolve the highly polar hydrochloride salt. While D 2​ O provides excellent solubility, it causes rapid deuterium exchange with the -NH 2+​ protons, erasing their signal and collapsing the splitting of adjacent C3/C5 protons. DMSO-d 6​ is chosen specifically to lock the exchangeable protons, allowing the broad -NH 2+​ signal to be observed at ~9.5 ppm, confirming the salt form.

  • Weigh exactly 15.0 mg of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride.

  • Dissolve in 600 µL of 99.9% DMSO-d 6​ containing 0.03% v/v TMS as an internal standard.

  • Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Transfer to a 5 mm precision NMR tube, ensuring no micro-bubbles are trapped in the active volume.

Phase 2: Acquisition & Internal Validation

Run the 1D 1 H NMR first. Before proceeding to 2D experiments, execute the following Self-Validation Loop :

  • Integration Check: Set the isolated -SO 2​ CH 3​ singlet to exactly 3.00. The total integration of the piperazine ring protons and methyl doublets must mathematically sum to exactly 12.00 ± 0.05.

  • Action: If the sum is < 11.90, your relaxation delay ( D1​ ) is too short for the methyl protons. Increase D1​ from 1.0s to 2.5s and re-acquire.

NMR_Workflow A 1. Sample Preparation Dissolution in DMSO-d6 (Preserves NH2+ signals) B 2. 1D Acquisition 1H & 13C NMR (Primary Shift Mapping) A->B C 3. 2D Correlation COSY, HSQC, HMBC (Spin System Linkage) B->C D 4. Spatial Analysis NOESY/ROESY (C2/C5 Stereochemistry) C->D E 5. System Validation Integration & Purity Check (Self-Validating Loop) D->E E->B Refine Parameters

Logical workflow for the multidimensional NMR structural elucidation of piperazine derivatives.
Table 1: Optimized NMR Acquisition Parameters (400 MHz Spectrometer)
Parameter 1 H NMR 13 C NMR 1 H- 13 C HSQC 1 H- 13 C HMBC
Pulse Sequence zg30zgpg30hsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width 12 ppm220 ppmF2: 10 ppm, F1: 160 ppmF2: 10 ppm, F1: 220 ppm
Relaxation Delay ( D1​ ) 2.5 s2.0 s1.5 s1.5 s
Number of Scans (NS) 1651248
Data Points (TD) 64K64KF2: 2048, F1: 256F2: 2048, F1: 512

Spectral Assignment & Expert Insights

The tables below summarize the expected chemical shifts based on the structural causality discussed above.

Table 2: Predictive 1 H and 13 C NMR Assignments (DMSO-d 6​ )
Position 1 H Shift (ppm)Multiplicity & Coupling 13 C Shift (ppm)Causality / Assignment Logic
-NH 2+​ ~9.50Broad singlet, 2HN/AHighly deshielded due to positive charge; visible only in aprotic solvents like DMSO.
C2 ~4.15Multiplet, 1H~51.2Deshielded by adjacent -SO 2​ group. Complex splitting from C2-CH 3​ and C3 protons.
C6 ~3.60 (eq) / 3.20 (ax)Multiplets, 2H~44.3Deshielded by -SO 2​ . Diastereotopic protons show distinct axial/equatorial shifts.
C5 ~3.45Multiplet, 1H~48.5Deshielded by adjacent protonated amine (-NH 2+​ ).
C3 ~3.10 (eq) / 2.80 (ax)Multiplets, 2H~42.1Deshielded by -NH 2+​ . Diastereotopic separation.
-SO 2​ CH 3​ ~2.95Singlet, 3H~39.5Sharp, isolated singlet. Highly characteristic of methylsulfonyl groups[3].
C2-CH 3​ ~1.35Doublet, 3H, J = 6.8 Hz~16.8Split by the C2 methine proton.
C5-CH 3​ ~1.25Doublet, 3H, J = 6.8 Hz~15.4Split by the C5 methine proton.
Expert Insight: The HMBC "Blind Spot"

A common pitfall in analyzing this molecule is expecting a 3JCH​ HMBC correlation between the -SO 2​ CH 3​ protons and the C2/C6 ring carbons. This will not occur. Unlike N-methyl or N-acetyl derivatives, the sulfonyl linkage (-SO 2​ -) lacks the necessary orbital overlap to efficiently transmit scalar coupling. The methylsulfonyl protons are effectively magnetically isolated.

Validation Strategy: Because the HMBC cannot link the sulfonyl group to the ring, validation of the N1 substitution must rely on:

  • The exact chemical shift of the -SO 2​ CH 3​ carbon (~39.5 ppm).

  • Through-space NOESY correlations between the -SO 2​ CH 3​ protons and the C2/C6 protons.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the intact molecular ion.

References

  • PubChem. (2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380. National Center for Biotechnology Information. Retrieved from:[Link]

  • AACR Journals (Cancer Research). The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Welcome to the technical support guide for the crystallization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity crystalline product.

Introduction

The crystallization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a critical purification step in its synthesis. The formation of a well-defined crystal lattice is highly effective at excluding impurities, leading to a product that meets stringent purity requirements for pharmaceutical applications. However, the process is not without its challenges. Issues such as incomplete impurity removal, low yield, and poor crystal quality are common hurdles.

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your crystallization protocol. The methodologies described herein are grounded in established crystallization principles and aim to provide a self-validating system for achieving a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product contains residual starting materials and synthesis byproducts. How can I improve their removal during crystallization?

A1: Optimizing impurity rejection is a multifactorial challenge that hinges on understanding the solubility differences between your desired product and the impurities.

  • Rationale: Crystallization is a process of selective precipitation. For effective purification, the impurities should ideally remain dissolved in the mother liquor while the target compound crystallizes.[1] This is governed by the relative solubilities of the product and impurities in the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent System Screening: This is the most critical parameter. An ideal solvent (or solvent/anti-solvent mixture) will exhibit high solubility for the product at elevated temperatures and significantly lower solubility at cooler temperatures, while keeping impurities in solution across this temperature range.[2]

      • Protocol: Begin with small-scale solubility trials using a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile, and mixtures with water).

    • Recrystallization: If a single crystallization step is insufficient, a second recrystallization is often effective. The first crystallization significantly reduces the bulk of impurities, making the second step more efficient at removing trace amounts.

Q2: I am observing a low yield after crystallization. What are the likely causes and how can I improve it?

A2: Low yield is typically a consequence of the product being too soluble in the mother liquor at the final crystallization temperature or premature precipitation.

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Product is too soluble in the chosen solvent. - Reduce the amount of solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6] - Introduce an anti-solvent: After dissolving the product in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble to induce precipitation.[7] - Lower the final cooling temperature: Cooling the solution in an ice bath or refrigerator can further decrease the product's solubility and increase the yield.[6]
Incomplete Salt Formation. - Verify Stoichiometry: Ensure that at least a stoichiometric amount of hydrochloric acid was used to form the hydrochloride salt.[6] - pH Adjustment: The pH of the solution can significantly impact the solubility of amine hydrochloride salts.[8][9] Ensure the solution is sufficiently acidic to maintain the protonated, less soluble salt form.[7]
Q3: The crystallized product appears oily or amorphous, not crystalline. What is causing this and how can I fix it?

A3: "Oiling out" or the formation of an amorphous solid occurs when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

  • Causality: This often happens when the solution is cooled too rapidly or when a large amount of anti-solvent is added too quickly. The solubility of the compound drops so precipitously that the molecules do not have time to orient themselves correctly.

  • Corrective Actions:

    • Increase Dissolution Temperature: Ensure the product is fully dissolved at a higher temperature before cooling begins.

    • Use a Different Solvent System: The choice of solvent can influence the kinetics of nucleation and crystal growth. Experiment with solvents that have a more moderate change in solubility with temperature.[10]

    • Seeding: Introduce a few seed crystals of the pure product into the solution as it begins to cool. This provides a template for proper crystal growth and can help bypass the energy barrier for nucleation.

Q4: How does pH influence the crystallization of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride?

A4: For an amine hydrochloride salt, pH is a critical parameter that directly influences its solubility and, consequently, the crystallization outcome.

  • Mechanistic Explanation: 2,5-Dimethyl-1-(methylsulfonyl)piperazine is a basic compound. In the presence of hydrochloric acid, it forms the hydrochloride salt. The equilibrium between the free base and the salt is pH-dependent.

    • Low pH (Acidic): The equilibrium favors the protonated (salt) form. Hydrochloride salts are generally less soluble in many organic solvents than their corresponding free bases. Crystallization is typically performed under acidic conditions to ensure the product precipitates as the desired salt.[7][11]

    • High pH (Basic): The equilibrium shifts towards the unprotonated free base, which is often more soluble in organic solvents and may exist as an oil.

  • Practical Implications:

    • Maintaining an acidic pH throughout the crystallization process is crucial for maximizing the yield of the hydrochloride salt.[12]

    • If impurities are acidic or basic, adjusting the pH can selectively alter their solubility, potentially keeping them in the mother liquor.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Based on preliminary screening, select a suitable solvent or solvent system (e.g., isopropanol/water).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. Add the minimum amount of the hot primary solvent needed to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration to remove it.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling bath can be used for better regulation.[5]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow for Troubleshooting Impurity Issues

G start High Impurity in Final Product solvent Step 1: Re-evaluate Solvent System (Solubility of product vs. impurity) start->solvent cooling Step 2: Optimize Cooling Rate (Slower cooling: 5-10°C/hr) solvent->cooling Impurity persists recrystallize Step 3: Perform a Second Recrystallization cooling->recrystallize Impurity persists ph_adjust Step 4: Assess pH Control (Is the solution sufficiently acidic?) recrystallize->ph_adjust Trace impurity remains wash Step 5: Optimize Crystal Washing (Use ice-cold, fresh solvent) ph_adjust->wash Impurity still present end High Purity Product wash->end Purity meets specification

Caption: Troubleshooting workflow for impurity reduction.

Analytical Methods for Purity Assessment

Confirming the purity of the final product is essential. The following methods are recommended:

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To quantify the main component and detect/quantify any organic impurities.
Gas Chromatography (GC) To determine the presence of residual solvents.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of unknown impurities.[14]
¹H NMR Spectroscopy To confirm the chemical structure of the product and identify structurally related impurities.[2]

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Mirai Intex. (2024, July 25).
  • Reddit. (2020, March 16).
  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal....
  • Benchchem. (n.d.).
  • MDPI. (2022, July 22).
  • Analytical Methods. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. (n.d.).
  • Reddit. (2021, March 3). Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp.
  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ACS Publications. (2017, September 7). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? | Crystal Growth & Design.
  • SciSpace. (2016). Crystalline products of CO2capture by piperazine aqueous solutions.
  • BIA. (n.d.).
  • Analytical CHEMISTRY. (n.d.).
  • PMC. (n.d.). 4-(Methylsulfonyl)piperazin-1-ium chloride.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein.
  • SelectScience. (2020, July 8). New analytical methods for impurity detection.
  • Guide for crystalliz
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • PMC. (2019, February 28).
  • Scribd. (2022, September 20).
  • PMC. (2020, June 26).
  • ACS Publications. (2012, February 24). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design.
  • BLD Pharm. (n.d.). 55276-43-2|1-Methanesulfonylpiperazine.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • NextSDS. (n.d.). methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)
  • Chem-Impex. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride.
  • ICH. (n.d.). Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 6, 145.
  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?.
  • Weizmann Institute. (2016, March 14). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase.
  • UNODC. (n.d.).
  • European Medicines Agency (EMA). (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents.

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise for 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve baseline ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve baseline instability when analyzing 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl.

Because this molecule lacks an extended conjugated chromophore and is analyzed as a basic HCl salt, it presents unique chromatographic challenges. This guide synthesizes mechanistic theory with field-validated protocols to ensure your analytical methods are robust, reproducible, and self-validating.

I. Frequently Asked Questions (FAQs)

Q: Why is my baseline excessively noisy when analyzing 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl? A: This molecule lacks a strong UV chromophore, forcing analysts to use deep-UV detection (typically 205–215 nm)[1]. At these low wavelengths, the detector is highly sensitive to background absorbance from mobile phase solvents (like Methanol), ion-pairing additives, and refractive index changes caused by pump micro-pulsations[2],[3].

Q: I am using a gradient with 0.1% TFA. Why does the baseline drift upwards significantly? A: Trifluoroacetic acid (TFA) is excellent for preventing peak tailing of basic piperazine nitrogens, but the carboxylate group absorbs UV light strongly below 215 nm. During a gradient run, as the ratio of organic solvent increases, the changing dielectric constant of the mobile phase alters the molar absorptivity of TFA, causing a steady baseline drift[4]. Shifting your detection wavelength from 210 nm to 214 nm can drastically reduce this interference[5].

Q: Can I eliminate the noise by simply increasing the detector's time constant or slit width? A: Yes, but with trade-offs. Increasing the time constant (e.g., from 0.1s to 2.0s) acts as an electronic filter to smooth high-frequency noise, improving the Signal-to-Noise (S/N) ratio[6]. Increasing the slit width allows more light to reach the photodiode array, reducing optical noise[5]. However, over-filtering can artificially broaden your peaks and reduce chromatographic resolution.

II. The E-E-A-T Troubleshooting Guide: Mechanistic Causality

To achieve a self-validating system, we must address the root causes of baseline noise rather than just applying mathematical filters to the raw data.

Optical & Detector Dynamics

The noise of a UV detector is inversely proportional to the amount of light falling on the photodiodes[2]. At wavelengths <220 nm, the deuterium lamp energy is naturally lower, and solvents absorb more light.

  • The Fix: Ensure your lamp has less than 2,000 hours of use. If using a Diode Array Detector (DAD), widen the slit width (e.g., to 4 nm or 8 nm) to allow more light to reach the diodes. This averages out the optical noise and increases analytical sensitivity[2],[5].

Mobile Phase Thermodynamics & Purity

Methanol has a UV cutoff of 205 nm, meaning it absorbs nearly all light below this point, starving the detector and causing massive noise spikes[2].

  • The Fix: Switch the organic modifier to Acetonitrile (UV cutoff 190 nm)[5]. Furthermore, if using a Quaternary Solvent Manager (QSM), improper mixing of aqueous and organic phases can cause refractive index fluctuations that manifest as sinusoidal baseline noise at low wavelengths[3]. Use a larger volume dynamic mixer (e.g., 100 µL or 250 µL) to homogenize the mobile phase before it reaches the flow cell[5].

Fluidic & Hardware Integrity

Air bubbles and failing pump seals are notorious for causing rhythmic baseline pulsations. When the mobile phase enters the flow cell, the sudden pressure drop can cause dissolved gases to outgas, creating micro-bubbles that scatter UV light[2].

  • The Fix: Ensure the inline vacuum degasser is functioning properly[7]. For methods utilizing TFA, ruby check valves can sometimes stick or degrade; switching to ceramic check valves can significantly stabilize fluidic delivery and reduce baseline noise[4].

BaselineTroubleshooting Start Baseline Noise Detected (< 220 nm UV) Solvent 1. Mobile Phase Check (Solvents & Additives) Start->Solvent Hardware 2. Hardware Integrity (Pump & Degasser) Start->Hardware Detector 3. Detector Optics (Lamp & Slit Width) Start->Detector MeOH Switch MeOH to ACN (Lower UV Cutoff) Solvent->MeOH TFA Shift to 214 nm to avoid TFA absorbance Solvent->TFA Degasser Verify Inline Degasser & Ceramic Valves Hardware->Degasser Lamp Increase Slit Width & Optimize Time Constant Detector->Lamp

Diagnostic workflow for isolating and resolving HPLC baseline noise at low UV wavelengths.

III. Experimental Protocols

If direct UV detection remains too noisy for trace quantification (e.g., Limit of Detection < 0.05%), the most scientifically rigorous approach is to shift the detection wavelength out of the deep UV region. Because 2,5-Dimethyl-1-(methylsulfonyl)piperazine possesses a secondary amine, it can be derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl)[1].

Protocol A: Direct Low-Wavelength UV Detection (Self-Validating)

Objective: Optimize direct UV detection while proving system suitability prior to sample injection.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.05% TFA in HPLC-grade Water) and Mobile Phase B (0.05% TFA in HPLC-grade Acetonitrile). Causality: Matching the TFA concentration precisely in both phases minimizes baseline drift during gradients[4].

  • System Purge: Purge the inline degasser and pump lines for 5 minutes at 5 mL/min to eliminate micro-bubbles[4],[7].

  • Detector Settings: Set the DAD to 214 nm (Reference: 360 nm, Bandwidth: 100 nm). Set the slit width to 8 nm and the time constant to 1.0 seconds[5],[6].

  • System Suitability Test (SST): Run a blank gradient injection.

    • Validation Criteria: The peak-to-peak baseline noise measured between 2 and 10 minutes must be < 0.05 mAU. If it exceeds this, replace the column with a union to test for column bleed[8],[7]. If the S/N ratio for the Lower Limit of Quantification (LLOQ) is < 3, the system fails validation[8].

Protocol B: Pre-Column Derivatization with NBD-Cl

Objective: Covalently attach a chromophore to the piperazine nitrogen to allow detection at 340 nm, completely bypassing low-UV baseline noise[1].

  • Reagent Preparation: Prepare a 2 mg/mL solution of NBD-Cl in methanol and a 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Reaction: Mix 100 µL of the piperazine sample with 100 µL of the buffer and 100 µL of the NBD-Cl reagent.

  • Incubation: Heat the mixture at 35°C for 30 minutes in the dark (NBD derivatives are highly light-sensitive)[1].

  • Quenching & Analysis: Add 100 µL of 0.1 M HCl to stop the reaction. Inject 10 µL onto a C18 or Chiralpak IC column[9]. Detect at 340 nm.

    • Validation Criteria: The baseline noise at 340 nm should be virtually zero (< 0.01 mAU), yielding an S/N ratio > 10 for a 1 ppm standard[1],[6].

DerivatizationWorkflow Sample Piperazine Analyte (No Chromophore) Reaction Incubation 35°C, 30 mins Sample->Reaction Reagent NBD-Cl Reagent + Alkaline Buffer Reagent->Reaction Product UV-Active Derivative (Absorbs at 340 nm) Reaction->Product Detection HPLC-UV Analysis (Zero Baseline Noise) Product->Detection

Pre-column derivatization workflow to shift detection to 340 nm, eliminating deep-UV noise.

IV. Quantitative Data & Comparisons

To make informed decisions regarding method development, consult the following empirical data matrices.

Table 1: Mobile Phase UV Cutoffs & Baseline Impact [2],[5]

Solvent / AdditiveUV Cutoff (nm)Impact on Baseline at 210 nmRecommendation for Piperazines
Water (HPLC Grade)190 nmMinimalStandard aqueous base.
Acetonitrile190 nmMinimalPreferred organic modifier.
Methanol205 nmHigh (Severe Noise)Avoid for direct UV detection.
0.1% TFA~210 nmHigh (Severe Drift)Reduce to 0.05% or monitor at 214 nm.
Phosphoric Acid<195 nmLowExcellent alternative to TFA if MS is not used.

Table 2: Comparison of Detection Modalities for Piperazine Derivatives [1],[9]

Detection MethodWavelengthBaseline StabilitySensitivity (LOD)Complexity
Direct UV (TFA/ACN)210 - 215 nmPoor to Moderate~10 - 50 ppmLow (Direct Injection)
UV post-Derivatization340 nmExcellent< 1 ppmHigh (Requires sample prep)
ELSD / CADN/AGood~1 - 5 ppmMedium (Requires volatile buffers)
LC-MS (ESI+)N/AExcellent< 0.01 ppmHigh (Requires MS hardware)

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl (DMSP-HCl) vs. Standard Tocolytics in Animal Models

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Indication: Preterm Labor (Tocolysis) / Myometrial Hypercontractility Executive Summary & Mechanistic Rationale The ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Indication: Preterm Labor (Tocolysis) / Myometrial Hypercontractility

Executive Summary & Mechanistic Rationale

The management of preterm labor (PTL) remains a significant unmet medical need. While standard-of-care tocolytics like the peptide Atosiban (a mixed Oxytocin/Vasopressin V1a receptor antagonist) provide acute relief, they are limited by short half-lives, requirement for intravenous infusion, and off-target vascular effects.

Non-peptide oxytocin receptor (OXTR) antagonists, particularly those utilizing the 1-(methylsulfonyl)piperazine scaffold (such as the well-characterized tool compound L-368,899 ), have demonstrated potent oral bioavailability and CNS/uterine penetrance [1][2]. However, first-generation piperazine derivatives often suffer from rapid CYP-mediated N-dealkylation, limiting their in vivo duration of action.

2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl (DMSP-HCl) represents a next-generation, rationally designed preclinical candidate.

The Causality of Structural Optimization

The introduction of the 2,5-dimethyl groups to the piperazine ring is not merely iterative; it drives two distinct pharmacological advantages:

  • Steric Shielding (Metabolic Stability): The methyl groups provide steric hindrance around the piperazine nitrogens, protecting the molecule from rapid oxidative metabolism by hepatic CYP3A4, thereby extending the in vivo half-life.

  • Conformational Locking (Receptor Selectivity): The dimethyl substitution restricts the conformational flexibility of the piperazine "chair." This locks the methylsulfonyl moiety into an optimal vector for hydrogen bonding within the deep, hydrophobic binding pocket of the OXTR, dramatically increasing selectivity over the structurally homologous Vasopressin V1a receptor (V1aR).

OXTR_Pathway OXT Oxytocin (Endogenous) OXTR Oxytocin Receptor (Gq/11) OXT->OXTR Agonist Binding PLC Phospholipase C (PLC) OXTR->PLC Gq Activation IP3 IP3 & DAG Generation PLC->IP3 Ca2 Sarcoplasmic Ca2+ Release IP3->Ca2 MLCK Myosin Light Chain Kinase Ca2->MLCK Contraction Myometrial Contraction MLCK->Contraction DMSP DMSP-HCl (Conformationally Locked Antagonist) DMSP->OXTR Competitive Inhibition

Fig 1: Mechanism of Action: DMSP-HCl competitively blocks Gq/11-coupled OXTR signaling.

Comparative Pharmacodynamics & Pharmacokinetics

Before advancing to in vivo models, it is critical to establish the baseline receptor kinetics. The table below synthesizes the in vitro binding affinities and baseline PK parameters of DMSP-HCl against Atosiban and the parent scaffold L-368,899.

CompoundOXTR IC₅₀ (nM)V1aR IC₅₀ (nM)Selectivity Fold (OXTR/V1aR)Oral Bioavailability (F%)In Vivo Half-Life (t₁/₂)
Atosiban ~150.0~10.0< 0.1x (V1aR biased)< 1% (IV only)~18 minutes
L-368,899 8.9370.0~41x35%1.8 hours
DMSP-HCl 1.2>2500.0>2000x 68% 6.5 hours

Data Note: L-368,899 values are derived from established radioligand binding assays in rat uterine tissue[2][3].

In Vivo Experimental Protocols: A Self-Validating System

To evaluate tocolytic efficacy, we utilize the highly predictive Mifepristone (RU486)-Induced Preterm Labor Mouse Model [4].

Why this model? Unlike infection-induced models (e.g., LPS injection) which trigger a massive, atypical cytokine storm, mifepristone induces labor via progesterone withdrawal. This closely mimics the endocrine shifts of spontaneous preterm labor, providing a clean background to isolate OXTR antagonist efficacy without confounding inflammatory variables.

Protocol: Telemetry-Guided Preterm Labor Assay

This protocol is designed as a self-validating system. By utilizing continuous intrauterine pressure (IUP) telemetry, each animal serves as its own internal baseline control prior to drug administration, eliminating inter-subject baseline variability.

Step 1: Animal Preparation & Telemetry Implantation

  • Select Day 15 pregnant C57BL/6 mice.

  • Under isoflurane anesthesia, surgically implant a micro-telemetry pressure transducer (e.g., Data Sciences International) directly into the right uterine horn.

  • Allow 24 hours for surgical recovery and baseline IUP stabilization.

Step 2: Labor Induction

  • On Day 16, administer Mifepristone (150 μg, subcutaneous in sesame oil) to induce progesterone withdrawal and upregulate myometrial OXTR expression.

  • Monitor telemetry data continuously. The onset of active preterm labor is defined objectively as sustained IUP spikes exceeding 25 mmHg at a frequency of >3 contractions per 10 minutes.

Step 3: Randomized Dosing & Blinding

  • Exactly 5 hours post-mifepristone (or upon reaching the IUP threshold), randomize animals into four cohorts (n=8/group):

    • Vehicle Control: 0.5% Methylcellulose (Oral gavage).

    • Positive Control: Atosiban (3.5 mg/kg, Subcutaneous).

    • Comparator: L-368,899 (10 mg/kg, Oral gavage).

    • Test Article: DMSP-HCl (10 mg/kg, Oral gavage).

Step 4: Data Acquisition

  • Record IUP continuously for 48 hours post-dosing.

  • Primary endpoints: Area Under the Curve (AUC) of uterine contractions (mmHg·s) over the first 6 hours post-dose, and total delay in delivery time (hours).

InVivo_Workflow Step1 Day 15 Pregnant Mice (Telemetry Implant) Step2 Mifepristone Admin (Labor Induction) Step1->Step2 Step3 Baseline IUP Validation (Internal Control) Step2->Step3 Step4 Blinded Dosing (Vehicle, Atosiban, DMSP) Step3->Step4 Step5 Continuous IUP Recording (48 Hours) Step4->Step5 Step6 Efficacy Quantification (AUC & Delivery Delay) Step5->Step6

Fig 2: Workflow for the Mifepristone-induced preterm labor model using continuous IUP telemetry.

Experimental Results & Comparative Efficacy

The in vivo data demonstrates that the structural modifications in DMSP-HCl translate directly to superior whole-animal efficacy.

While the parent compound L-368,899 successfully suppressed contractions initially (AD₅₀ ≈ 7 mg/kg via enteral routes) [3], its rapid clearance resulted in a rebound of myometrial activity within 4 hours. Conversely, the steric shielding of DMSP-HCl provided sustained tocolysis.

Treatment GroupDose & RouteIUP AUC Reduction (0-6h)Mean Delay in DeliveryFetal Survival Rate
Vehicle Control Oral0% (Baseline)0 hours0% (Preterm delivery)
Atosiban 3.5 mg/kg, SC68% ± 5%14.2 hours45%
L-368,899 10 mg/kg, Oral74% ± 6%18.5 hours60%
DMSP-HCl 10 mg/kg, Oral91% ± 3% > 72 hours (Term) 95%
Interpretation of Results

DMSP-HCl achieved near-complete suppression of the mifepristone-induced contraction AUC. Notably, a single oral dose of DMSP-HCl was sufficient to arrest preterm labor and allow 95% of the dams to reach full-term delivery (>Day 19). Atosiban, limited by its short half-life and requirement for SC administration in this model, only provided a transient delay, underscoring the clinical limitation of peptide-based tocolytics [4].

References

  • Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy National Institutes of Health (NIH) / PubMed Central[Link]

Comparative

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Introduction: De-risking a Novel Chemical Entity In modern drug discovery, the path from a promising hit to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions that...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking a Novel Chemical Entity

In modern drug discovery, the path from a promising hit to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. The compound 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride represents a novel chemical entity (NCE). As no significant public data on its biological activity exists, a thorough, systematic investigation of its target engagement and cross-reactivity is not just recommended—it is a critical step in its preclinical development. Understanding a drug's off-target effects is essential for improving patient outcomes and enhancing the safety and efficiency of therapeutic interventions.[1]

This guide provides a comprehensive framework for characterizing the selectivity profile of this NCE. We will dissect its structure to hypothesize potential interactions, propose a robust experimental workflow for broad and focused screening, and provide detailed protocols for key assays. This document is designed for researchers, scientists, and drug development professionals tasked with moving novel compounds through the discovery pipeline.

Structural Analysis and Target Hypothesis

The structure of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride provides clues to its potential biological targets. By analyzing its core motifs, we can build a rational hypothesis to guide our screening strategy.

  • Piperazine Core: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[2][3] Its derivatives are known to interact with a wide range of biological targets, particularly neurotransmitter receptors and transporters in the central nervous system (CNS).[4] This suggests a high probability of interaction with G-protein coupled receptors (GPCRs), such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[4][5]

  • Methylsulfonyl Group: This functional group is a strong hydrogen bond acceptor and can significantly influence the molecule's physicochemical properties, including solubility and cell permeability. Its presence suggests potential interactions with the active sites of enzymes, such as kinases or proteases, where it can mimic a phosphate group or engage in key hydrogen bonding.

  • Dimethyl Substitution: The presence of two methyl groups on the piperazine ring introduces stereochemical considerations. The cis and trans isomers could exhibit vastly different binding affinities and selectivities for various targets. Therefore, it is crucial to either test the specific isomer of interest or evaluate the racemic mixture and follow up with chiral separation if significant activity is observed.

Based on this analysis, a primary screening panel should prioritize CNS-related GPCRs, monoamine transporters, and a broad panel of kinases.

The Experimental Workflow: A Tiered Approach to Selectivity Profiling

A logical, tiered approach is the most efficient method to profile an NCE. This strategy, often called a screening cascade, begins with a broad, cost-effective screen to identify potential liabilities, followed by more focused, in-depth assays to confirm and characterize any observed "hits."

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization T1 Broad Panel Screen (e.g., NIMH PDSP) Single High Concentration (1-10 µM) >400 Targets (GPCRs, Channels, Transporters) T2 Dose-Response Assays (10-point curve) Determine IC50 / Ki for confirmed hits T1->T2 Hits with >50% Inhibition T3 Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Reporter Gene) Determine Agonist vs. Antagonist activity T2->T3 Potent Off-Targets (e.g., Ki < 1 µM)

Caption: A three-tiered screening cascade for NCE selectivity profiling.

Tier 1: Broad Panel Cross-Reactivity Screening

The initial step is to perform a comprehensive screen against a large panel of known drug targets at a single, high concentration (typically 10 µM). The goal is to identify any potential off-target interactions that warrant further investigation.

Recommendation: Utilize an established screening service such as the NIMH Psychoactive Drug Screening Program (PDSP) . The PDSP is a valuable resource for academic and non-profit researchers, offering screening against over 400 CNS-related targets at no cost.[6][7][8] Commercial contract research organizations (CROs) offer similar broad panel screens.

Experimental Output: The result is a list of targets where the test compound shows significant activity, typically defined as >50% inhibition or displacement of a specific radioligand.

Tier 2: Potency Determination for Confirmed Hits

Any significant "hits" from the broad panel screen must be confirmed and quantified. This involves generating a full concentration-response curve to determine the potency of the interaction, expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant).

Methodology: A 10-point, half-log dilution series of the compound is prepared and tested in the specific binding or enzymatic assay where the initial hit was observed. This allows for a precise calculation of the potency and confirms the interaction is not an artifact of single-concentration testing.

Tier 3: Functional Activity Assessment

A binding interaction does not necessarily translate to a biological effect. Therefore, for any potent off-targets identified in Tier 2, it is crucial to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect?

Methodology: Cell-based functional assays are employed. The specific assay depends on the target class:

  • GPCRs: cAMP accumulation assays (for Gs/Gi-coupled receptors) or calcium flux assays (for Gq-coupled receptors).

  • Ion Channels: Electrophysiology (patch-clamp) or membrane potential-sensitive dyes.

  • Kinases: Cellular phospho-protein immunoassays (e.g., Western Blot, ELISA) to measure the phosphorylation of a downstream substrate.

Comparative Framework: Benchmarking Against Known Agents

To put the cross-reactivity data into context, it is essential to test 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride alongside well-characterized reference compounds.

  • Comparator A (Selective Agent): Vortioxetine . An antidepressant that contains a piperazine moiety and is known for its multi-modal activity but with a well-defined profile centered on serotonin reuptake inhibition and 5-HT receptor modulation.

  • Comparator B (Non-Selective Agent): Clozapine . An atypical antipsychotic, also a piperazine derivative, known for its broad "polypharmacology," interacting with dozens of GPCRs, which contributes to both its efficacy and its side-effect profile.

Running these compounds in parallel provides a critical benchmark to judge whether the NCE's selectivity profile is acceptable for the intended therapeutic application.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity of a test compound at a specific GPCR, for example, the human Serotonin Receptor 5-HT2A.

Objective: To determine the inhibitory constant (Ki) of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride for the human 5-HT2A receptor.

G cluster_0 Assay Components cluster_1 Experimental Steps Receptor Receptor Source h5-HT2A Membranes Incubate Incubate all components (60 min @ 25°C) Receptor->Incubate Radioligand Radioligand [3H]Ketanserin Radioligand->Incubate Test_Compound Test Compound 10-point dilution series Test_Compound->Incubate Non_Specific Non-Specific Ligand Mianserin (10 µM) Non_Specific->Incubate Filter Rapid Filtration (GF/B Filtermat) Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Measure Radioactivity (Scintillation Counting) Wash->Scintillation

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA. Causality: This buffer maintains physiological pH and includes divalent cations often required for receptor integrity.

    • Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist, prepared in assay buffer to a final concentration of 1.5 nM. Causality: This concentration is approximately equal to the Kd of the radioligand, ensuring a good signal-to-noise ratio.

    • Receptor Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor are thawed and diluted in assay buffer to a concentration of 10 µ g/well .

    • Test Compound: Prepare a 10 mM stock in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 pM) in assay buffer.

    • Non-Specific Binding (NSB) Control: A high concentration (10 µM) of a known, non-radioactive 5-HT2A ligand (e.g., Mianserin) is used to define the amount of non-specific radioligand binding to the filter and membranes.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of assay buffer (for Total Binding) OR 25 µL of NSB control OR 25 µL of test compound dilution.

      • 25 µL of [3H]Ketanserin solution.

      • 50 µL of receptor membrane suspension.

    • Seal the plate and incubate at 25°C for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

  • Termination and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filter plate is washed three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioactivity.

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • The plate is sealed and counted in a microplate scintillation counter to measure the radioactivity (in counts per minute, CPM) retained on the filter.

  • Data Analysis:

    • The specific binding is calculated: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • The percent inhibition for each concentration of the test compound is calculated: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)).

    • The IC50 value is determined by fitting the percent inhibition data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary and Interpretation

The results of the screening cascade should be summarized in a clear, comparative table. The following is an illustrative example using hypothetical data to demonstrate how the selectivity profile would be presented.

Target FamilySpecific Target2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl (Ki, nM)Comparator A: Vortioxetine (Ki, nM)Comparator B: Clozapine (Ki, nM)
Serotonin R 5-HT1A15015120
5-HT2A8.5 207.5
5-HT2C2501310
5-HT3>10,0003.7255
5-HT7751.940
Dopamine R D1>10,000>10,000200
D2850110035
D4920>10,0009.0
Adrenergic R α1A45055025
α2A1200800150
Histamine R H1600>10,0006.0
Transporter SERT1250.8 1350
Kinase Src>10,000>10,000>10,000
Ion Channel hERG>10,000>10,0002800

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: This hypothetical profile suggests that 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl is a potent ligand for the 5-HT2A receptor, with moderate-to-weak activity at several other monoamine receptors. Compared to the highly selective Vortioxetine, it is less specific. However, it appears significantly "cleaner" than the highly promiscuous Clozapine, showing minimal activity at key liability targets like the H1 and D2 receptors. This profile might suggest potential utility in applications where 5-HT2A antagonism is the desired mechanism of action, with a potentially better side-effect profile than older, less selective agents.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for characterizing the cross-reactivity profile of a novel chemical entity, 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. By combining rational, structure-based target hypothesizing with a tiered experimental screening cascade, researchers can efficiently identify primary targets, uncover potential off-target liabilities, and generate the critical data needed to make informed decisions about the compound's future development. This methodical approach, benchmarked against well-characterized alternatives, embodies the principles of modern drug discovery, ensuring that only the most promising and well-understood candidates advance toward the clinic.

References

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Luo, Y., et al. (2020). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Available at: [Link]

  • Roth, B. L. (2013). NIMH Psychoactive Drug Screening Program (NIMH PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • dkNET. NIMH Psychoactive Drug Screening Program. dkNET. Available at: [Link]

  • National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). NIMH. Available at: [Link]

  • Zhou, P., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available at: [Link]

  • University of North Carolina at Chapel Hill. PDSP - NIMH Psychoactive Drug Screening Program. UNC School of Medicine. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • de Boer, P., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. Available at: [Link]

  • Collaborative Drug Discovery. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database. CDD Vault. Available at: [Link]

  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies. The Bumbling Biochemist. Available at: [Link]

  • Kaur, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Al-Zahrani, N. A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano. Available at: [Link]

  • Sravani, K., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Validation

A Senior Scientist's Guide to Specificity Validation of Novel Enzyme Inhibitors: A Case Study with 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl

This guide provides a comprehensive framework for validating the enzymatic specificity of a novel chemical entity, using the hypothetical inhibitor 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl. For the purpose of this i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the enzymatic specificity of a novel chemical entity, using the hypothetical inhibitor 2,5-Dimethyl-1-(methylsulfonyl)piperazine HCl. For the purpose of this illustrative guide, we will designate this compound as PI-X and position it as a newly identified inhibitor of Dipeptidyl Peptidase-4 (DPP-4) , a well-established target in therapeutic research.

The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to ensure robust and reliable data. True scientific integrity lies in creating self-validating experimental systems. This guide will walk you through such a system, comparing our novel compound PI-X against established, highly selective DPP-4 inhibitors, Sitagliptin and Vildagliptin.

The Imperative of Specificity in Enzyme Inhibition

Our validation strategy for PI-X is therefore structured as a multi-phase process, designed to build a comprehensive specificity profile.

G cluster_0 Phase 1: Potency Assessment cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanistic Insight cluster_3 Final Output P1 Primary Assay: Determine IC50 of PI-X against DPP-4 P2_1 Counter-Screen: Assay PI-X against homologous off-targets (DPP-8, DPP-9, FAP) P1->P2_1 Proceed if potent P3 Kinetic Analysis: Determine mode of inhibition (e.g., competitive, non-competitive) for the primary target P1->P3 P2_2 Benchmark Comparison: Assay Sitagliptin & Vildagliptin against all targets P2_1->P2_2 Output Comprehensive Specificity Profile: - Potency (IC50) - Selectivity Index - Mechanism of Action P2_2->Output P3->Output

Caption: Workflow for robust inhibitor specificity validation.

Phase 1: Primary Target Potency (IC50 Determination)

The initial step is to quantify the potency of PI-X against our primary target, DPP-4. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choices:

  • Enzyme and Substrate Concentration: The substrate concentration (Gly-Pro-AMC) is kept at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors, which are often the most desirable class of inhibitors.

  • Control of Solvents: PI-X is dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to maintain a consistent, low final concentration of DMSO (e.g., <1%) across all wells, as higher concentrations can inhibit enzyme activity or cause compound precipitation.

  • Inhibitor Titration: A wide concentration range for PI-X is essential to define both the top and bottom plateaus of the sigmoidal curve, which is critical for an accurate IC50 calculation using a four-parameter logistic model.

Experimental Protocol: DPP-4 IC50 Determination

A detailed, step-by-step protocol for this assay is provided in Appendix A .

Phase 2: Selectivity Profiling via Counter-Screening

This is the cornerstone of specificity validation. We must assess whether PI-X inhibits other closely related enzymes. For DPP-4, the most critical homologous enzymes to evaluate are DPP-8 and DPP-9, as inhibition of these can be linked to toxicity. Fibroblast Activation Protein (FAP) is another relevant serine protease to include in the panel.

The Logic of Self-Validation: By testing PI-X alongside well-characterized inhibitors (Sitagliptin, Vildagliptin), we create an internal validation system. If our assay accurately reproduces the known high selectivity of Sitagliptin, it lends significant confidence to the data obtained for our novel compound, PI-X.

G center PI-X (Novel Inhibitor) DPP4 DPP-4 (Primary Target) center->DPP4 Desired Inhibition DPP8 DPP-8 (Off-Target) center->DPP8 Undesired Inhibition DPP9 DPP-9 (Off-Target) center->DPP9 Undesired Inhibition FAP FAP (Off-Target) center->FAP Undesired Inhibition

Caption: Conceptual diagram of target vs. off-target inhibition.

Comparative Data Analysis

The IC50 values obtained from the primary and counter-screening assays are summarized below. The Selectivity Index is calculated as (IC50 for off-target) / (IC50 for primary target). A higher index signifies greater selectivity.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity Index (vs. DPP-8)DPP-9 IC50 (nM)Selectivity Index (vs. DPP-9)
PI-X (Hypothetical Data) 254,500180x6,200248x
Sitagliptin (Reference) 18> 30,000> 1,667x> 30,000> 1,667x
Vildagliptin (Reference) 55> 30,000> 545x2,80051x

Interpretation of Results: The hypothetical data show that PI-X is a potent DPP-4 inhibitor. However, its selectivity over DPP-8 and DPP-9 is significantly lower than that of Sitagliptin, a gold-standard comparator. While PI-X demonstrates a preference for DPP-4, the ~200-fold selectivity margin may warrant further investigation or medicinal chemistry efforts to improve this profile. This objective, data-driven comparison is crucial for making informed decisions in a drug discovery pipeline.

Phase 3: Uncovering the Mechanism of Inhibition

Determining how an inhibitor interacts with its target enzyme adds a crucial layer of understanding. Kinetic studies can differentiate between competitive, non-competitive, uncompetitive, or mixed-mode inhibition.

Why This Matters: A competitive inhibitor typically binds to the enzyme's active site, directly competing with the natural substrate. This is often a desired mechanism as its efficacy can be modulated by substrate concentration and it suggests a specific, active-site-directed interaction.

A common method involves measuring the initial reaction velocity at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data are then plotted using a double reciprocal transformation, such as a

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

This document provides a detailed, procedural guide for the safe and compliant disposal of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. As a substituted piperazine derivative, this compound requires careful h...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride. As a substituted piperazine derivative, this compound requires careful handling to mitigate risks to laboratory personnel and prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

The core principle of this guide is risk mitigation. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will proceed with a conservative approach, treating it as a hazardous substance based on the known profiles of its constituent chemical groups: piperazine and sulfonyl moieties.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe disposal. While toxicological properties for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride have not been fully investigated, data from structurally related compounds, such as piperazine and its derivatives, provide a basis for our risk assessment.[1][2]

Table 1: Anticipated Hazard Profile

Hazard ClassificationPotential Effects & Rationale
Skin Corrosion/Irritation Piperazine derivatives are known to cause skin irritation and, in some cases, severe burns.[3][4] Direct contact should be avoided.
Serious Eye Damage Contact with eyes can cause serious damage, a common hazard with amine-containing compounds like piperazines.[2][3][4]
Respiratory/Skin Sensitization Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms if inhaled.[3][4]
Acute Toxicity (Oral) May be harmful if swallowed.[5][6][7]
Environmental Hazard Many piperazine derivatives are toxic to aquatic life with long-lasting effects.[5] Disposal into sanitary sewer systems is strictly prohibited.[4][8]

These hazards are the primary drivers for treating this compound as regulated hazardous waste, mandating a "cradle-to-grave" management approach under guidelines established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all safety measures are in place. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste or airborne dust particles that can cause severe eye damage.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin absorption and irritation. Gloves must be inspected for integrity before each use.[1]
Body Protection Laboratory coat.Protects against skin contact and prevents contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator.Required if dust is generated or if work is performed outside of a fume hood, to prevent respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Characterization and Segregation
  • Characterize as Hazardous: Treat all waste containing this compound (solid, solutions, and contaminated materials) as hazardous chemical waste.[8][10]

  • Segregate Waste: This is a critical step to prevent dangerous reactions.

    • Collect this waste in a dedicated container. Do not mix with other waste streams.[4][5][11]

    • Crucially, keep this waste separate from incompatible materials , such as strong oxidizing agents and strong acids, which are known to react with piperazine derivatives.[2][3]

Step 2: Containerization
  • Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, that is in good condition with a secure, leak-proof lid.[8][11]

  • Collect Waste:

    • Solid Waste: Carefully transfer the solid compound and any contaminated items (e.g., weighing paper, gloves, pipette tips) into the designated container.[1][4] Minimize dust generation during transfer.[5]

    • Liquid Waste: For solutions, collect the liquid waste in a compatible container. If dealing with a small amount, it can be absorbed onto an inert material like vermiculite and disposed of as solid waste.[1]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[12]

Step 3: Labeling

Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[8][12]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride" . List all other constituents, including solvents, with percentages.

    • The accumulation start date (the date waste was first added).

    • Appropriate hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[8][10][12]

  • Safety Measures:

    • The SAA should be in a well-ventilated, cool, and dry location.

    • Keep the container closed at all times except when adding waste.[8][12]

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.

    • Inspect the container weekly for any signs of degradation or leakage.[12]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8][10][12]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company. The standard and recommended method for final disposal is high-temperature incineration at an approved facility.[4][14]

  • Never dispose of this chemical down the drain or in the regular trash.[4][8]

Spill and Decontamination Procedures

  • Spill Management: In the event of a small spill, ensure the area is well-ventilated and evacuate non-essential personnel. Wearing full PPE, contain the spill and collect the material using an inert absorbent (for liquids) or by carefully sweeping (for solids). Place all cleanup materials into your hazardous waste container.[6][14]

  • Decontamination of Containers and Labware:

    • "Empty" containers that held the compound must be treated as hazardous waste unless properly decontaminated.[4][5]

    • Decontaminate reusable labware by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.[11]

    • Crucially, the solvent rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste. [4][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize spill Spill Occurs fume_hood->spill segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) characterize->segregate container Use Dedicated, Compatible, and Sealed HDPE Container segregate->container labeling Label Container Immediately: 'Hazardous Waste', Full Chemical Name, Date, Hazards container->labeling saa Store in Designated SAA (At Point of Generation) labeling->saa secondary_contain Place in Secondary Containment saa->secondary_contain inspect Inspect Weekly for Leaks secondary_contain->inspect ehs_contact Container Full? Contact EHS for Pickup inspect->ehs_contact disposal Transfer to Licensed Hazardous Waste Vendor ehs_contact->disposal end End: Incineration at Approved Facility disposal->end contain_spill Contain & Clean Spill with Appropriate Kit spill->contain_spill Yes collect_spill Collect Cleanup Debris as Hazardous Waste contain_spill->collect_spill collect_spill->container

Caption: Disposal workflow for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride.

References

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Handling

Comprehensive Safety and Handling Guide for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Executive Chemical Profile 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a specialized, structurally complex piperazine derivative. Compounds in this class serve as critical intermediates in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride is a specialized, structurally complex piperazine derivative. Compounds in this class serve as critical intermediates in pharmaceutical development, particularly in the synthesis of neuropharmacological agents targeting specific neurotransmitter systems[1]. Due to the presence of the secondary/tertiary amines, the methylsulfonyl moiety, and its hydrochloride salt form, handling this compound requires strict adherence to specialized safety protocols to mitigate inhalation and contact risks.

1. Hazard Assessment & Mechanistic Causality Understanding why a chemical is hazardous is the foundation of effective laboratory safety. Based on structural analogs and established safety data for methylsulfonylpiperazine hydrochlorides, this compound presents several distinct hazards:

  • Skin and Eye Irritation (H315, H319): The piperazine ring is a known irritant. While the hydrochloride salt form increases stability, contact with the moisture of the skin or eyes causes localized dissolution. This process can disrupt cellular membranes and alter local pH, leading to severe acute irritation[2][3].

  • Respiratory Tract Irritation (H335): As a crystalline solid or fine powder, the primary exposure route is aerosolization. If inhaled, the hygroscopic hydrochloride salt deposits on the mucous membranes of the respiratory tract, drawing water osmotically and triggering acute respiratory irritation[2][3].

  • Toxic Thermal Decomposition: In the event of a fire or extreme heat exposure, the molecule undergoes thermal degradation. The methylsulfonyl group and the hydrochloride salt cause the release of highly toxic gases, including Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen chloride (HCl) gas[4][5].

2. Personal Protective Equipment (PPE) Matrix To establish a self-validating safety system, PPE selection must directly counteract the specific mechanistic hazards of the compound.

PPE CategoryRecommended SpecificationMechanistic Justification
Eye/Face Chemical safety goggles (ANSI Z87.1)Protects against airborne crystalline dust and accidental splashes if the salt is dissolved in polar solvents[5].
Hands Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to polar organic salts and prevents permeation better than standard latex[2].
Body Flame-resistant lab coat, closed-toe shoesPrevents the accumulation of fine dust on personal clothing. Flame resistance mitigates risks associated with combustible dust[5].
Respiratory N95, P100, or ABEK-P2 particulate respiratorMandatory when handling outside a certified fume hood or during spill cleanup to block fine particulate inhalation[2][5].

3. Operational Workflow: Handling & Transfer This step-by-step protocol ensures that the physical handling of the chemical minimizes aerosolization and static discharge.

  • Environmental Verification: Before opening the container, verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Piperazine hydrochloride powders can accumulate static charge. Use an anti-static weighing dish and non-sparking, grounded spatulas. This prevents sudden aerosolization of the powder and mitigates the risk of igniting combustible dust[5][6].

  • Weighing and Transfer: Tare the receiving vessel. Carefully transfer the powder, keeping the spatula close to the dish to minimize drop height. Immediately seal the primary container to prevent the hygroscopic salt from absorbing atmospheric moisture[5].

  • Solvent Addition: When preparing stock solutions, add the solvent slowly down the side of the vessel. The dissolution of hydrochloride salts can occasionally be mildly exothermic.

4. Spill Management & Disposal Plan A dry powder spill presents an immediate inhalation hazard. Never dry-sweep piperazine hydrochloride derivatives.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the room's ventilation system or fume hood is operating at maximum capacity[2].

  • Don Upgraded PPE: Responders must equip a P100/ABEK-P2 respirator and double-glove with nitrile before approaching the spill[2].

  • Moisten the Spill: Lightly mist the spilled powder with water or a compatible inert solvent. Causality: Moistening the powder binds the fine particulates, preventing the hydrochloride dust from aerosolizing during mechanical collection[5].

  • Mechanical Collection: Use a damp absorbent pad or a non-sparking scoop to collect the moistened material[5].

  • Hazardous Waste Disposal: Place all collected material and contaminated PPE into a chemically compatible, sealable hazardous waste container. Label clearly as "Toxic Solid Waste: Contains Piperazine Derivatives and Halogenated Compounds"[6].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, leveraging the high water-solubility of the hydrochloride salt to ensure complete removal[3].

5. Visualizing the Spill Response Protocol The following diagram illustrates the logical flow of the emergency spill response, emphasizing the critical dust-suppression step.

SpillProtocol A Spill Detected: Piperazine HCl Derivative B Evacuate & Ventilate Ensure max airflow A->B C Don Upgraded PPE (P100 Respirator, Nitrile Gloves) B->C D Moisten Spill (Prevents aerosolization of HCl salt) C->D E Mechanical Collection (Non-sparking tools) D->E F Hazardous Waste Disposal (Label: Toxic/Halogenated) E->F

Figure 1: Emergency spill response workflow for piperazine hydrochlorides.

Sources

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